molecular formula C35H51NO10 B10818273 Acoforestinine

Acoforestinine

Cat. No.: B10818273
M. Wt: 645.8 g/mol
InChI Key: YBCOIJNAMJAFSO-GOKFOPDYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acoforestinine is a useful research compound. Its molecular formula is C35H51NO10 and its molecular weight is 645.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H51NO10

Molecular Weight

645.8 g/mol

IUPAC Name

[(1S,5R,8R,13R)-8-ethoxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C35H51NO10/c1-8-36-17-32(18-40-3)22(37)14-23(42-5)35-21-15-33(39)24(43-6)16-34(45-9-2,26(29(35)36)27(44-7)28(32)35)25(21)30(33)46-31(38)19-10-12-20(41-4)13-11-19/h10-13,21-30,37,39H,8-9,14-18H2,1-7H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,32-,33+,34+,35-/m0/s1

InChI Key

YBCOIJNAMJAFSO-GOKFOPDYSA-N

Isomeric SMILES

CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@]5(CC([C@@]6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OCC)OC)OC)O)COC

Origin of Product

United States

Foundational & Exploratory

Acoforestinine: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a diterpenoid alkaloid that has been isolated from the plant species Aconitum handelianum.[1] This technical guide provides a comprehensive overview of the natural source of this compound and the methodologies for its isolation, purification, and characterization. The information is compiled from scientific literature to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The exclusive natural source of this compound identified in the scientific literature is Aconitum handelianum , a species belonging to the Ranunculaceae family.[1] This plant is a perennial herb and its roots are the primary part used for the isolation of this compound and other related alkaloids.

Isolation and Purification of Diterpenoid Alkaloids from Aconitum handelianum

The following experimental protocol is a comprehensive procedure for the extraction and isolation of diterpenoid alkaloids, including this compound, from the roots of Aconitum handelianum. This protocol is based on established methodologies reported in the scientific literature.

Experimental Protocol

1. Plant Material Preparation:

  • Air-dry the roots of Aconitum handelianum at room temperature.

  • Pulverize the dried roots into a coarse powder.

2. Extraction:

  • Macerate the powdered roots with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days).

  • Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.

3. Acid-Base Extraction for Total Alkaloids:

  • Suspend the crude extract in a 2% aqueous HCl solution.

  • Filter the acidic solution to remove non-alkaloidal components.

  • Adjust the pH of the filtrate to approximately 9-10 with 10% aqueous NH3·H2O.

  • Extract the alkaline solution with chloroform (B151607) (CHCl3) or another suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and concentrate under reduced pressure to yield the total crude alkaloids.

4. Chromatographic Separation and Purification:

  • Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (B129727) (CHCl3-MeOH) with a gradually increasing proportion of methanol.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles.

  • Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or preparative high-performance liquid chromatography (prep-HPLC) to isolate the individual alkaloids.

Isolation of this compound

In the primary literature, this compound was one of eight diterpenoid alkaloids isolated from the roots of Aconitum handelianum. The isolation process involved the aforementioned extraction and chromatographic techniques.

Data Presentation

Table 1: Diterpenoid Alkaloids Isolated from Aconitum handelianum (Yang et al., 2009)

Compound NumberCompound Name
1Acoforine
2 This compound
314-O-acetylsachaconitine
4Vilmorrianine C
5Vilmorrianine D
6Vilmorrianine A
78-deacetylyunaconitine
8Yunaconitine

Note: Specific quantitative data such as yield and purity for this compound from this primary isolation study are not available in the abstract. The full text of the publication would be required for this information.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound and other diterpenoid alkaloids from Aconitum handelianum.

Isolation_Workflow Plant Dried, Powdered Roots of Aconitum handelianum Extraction Maceration with 95% Ethanol Plant->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Acid_Base Acid-Base Extraction (2% HCl, NH3·H2O, CHCl3) Crude_Extract->Acid_Base Total_Alkaloids Total Crude Alkaloids Acid_Base->Total_Alkaloids Column_Chromatography Silica Gel Column Chromatography (CHCl3-MeOH gradient) Total_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions Purification Further Purification (Repeated Column Chromatography, Prep-HPLC) Fractions->Purification This compound Isolated this compound Purification->this compound

General workflow for the isolation of this compound.

Characterization of this compound

The structure of this compound was elucidated using spectroscopic methods. While the detailed spectroscopic data from the original publication is not fully available in the abstract, the characterization would have relied on the following standard techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments to determine the chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Conclusion

This compound is a diterpenoid alkaloid naturally occurring in the roots of Aconitum handelianum. Its isolation involves a multi-step process of extraction and chromatographic purification. This guide provides a foundational understanding of the methodologies involved, which can be adapted and optimized by researchers for the efficient isolation of this compound for further scientific investigation and potential drug development applications. For specific quantitative data and detailed spectroscopic analysis, consulting the primary research article by Yang et al. (2009) is recommended.

References

Acoforestinine: An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine (B1149226) is a naturally occurring diterpenoid alkaloid. This document provides a comprehensive overview of its discovery, chemical properties, and what is currently known about its biological significance. The information is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Sourcing

This compound was first reported in 2009 by Yang J. and colleagues.[1][2] It was isolated from Aconitum handelianum, a plant belonging to the Ranunculaceae family.[1][2] Subsequent research has also identified its presence in other Aconitum species, including Aconitum forrestii and Aconitum carmichaeli. This compound is also known by its synonym, 8-O-Ethylyunaconitine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C35H51NO10
Molecular Weight 645.78 g/mol
CAS Number 110011-77-3
Class Diterpenoid Alkaloid
Synonym 8-O-Ethylyunaconitine

Experimental Protocols

Note: The full experimental details for the isolation and structural elucidation of this compound from the primary literature are not publicly available at this time. The following is a generalized workflow based on common practices for the isolation of diterpenoid alkaloids from Aconitum species.

General Isolation Workflow

The isolation of diterpenoid alkaloids from Aconitum plant material typically involves the following steps:

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

To date, there is a significant lack of specific, quantitative data on the biological activity of this compound in publicly accessible literature. While diterpenoid alkaloids from the Aconitum genus are known to possess a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects, the specific activities of this compound have not been thoroughly characterized.

Consequently, there is no information available regarding the mechanism of action of this compound or any signaling pathways that it may modulate.

Synthesis

There are currently no published reports on the total or semi-synthesis of this compound or its synonym, 8-O-Ethylyunaconitine.

Future Directions

The discovery of this compound opens up several avenues for future research. Key areas of investigation should include:

  • Comprehensive Biological Screening: To determine the specific pharmacological effects of this compound. This should involve a broad range of assays to identify any potential therapeutic properties.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further research will be needed to elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

  • Total Synthesis: The development of a total synthesis route for this compound would provide a renewable source of the compound for further research and potential development, and would allow for the synthesis of analogs to explore structure-activity relationships.

Conclusion

This compound is a diterpenoid alkaloid with a defined chemical structure that has been isolated from several Aconitum species. While its discovery has been documented, there is a notable absence of detailed information regarding its biological activity, mechanism of action, and synthesis in the current scientific literature. This presents a clear opportunity for further investigation by researchers in the fields of natural product chemistry and drug discovery. The elucidation of its pharmacological profile is a critical next step in determining the potential of this compound as a lead compound for new therapeutic agents.

References

Unveiling the Molecular Architecture of Acoforestinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the chemical structure elucidation of Acoforestinine, a diterpenoid alkaloid isolated from Aconitum handelianum. The information presented herein is based on the foundational research published by Yang J, et al. in "Diterpenoid alkaloids from Aconitum handelianum," Zhongguo Zhong Yao Za Zhi, 2009 Aug;34(15):1927-9.

This compound, with the molecular formula C₃₅H₅₁NO₁₀ and a molecular weight of 645.78 g/mol , represents a complex natural product with potential pharmacological significance. The elucidation of its intricate structure is a critical step for further investigation into its bioactivity and potential applications in drug discovery and development.

Spectroscopic Data Analysis

The structural determination of this compound was achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the complete raw data from the original publication is not publicly available, this guide outlines the typical data generated in such an elucidation and provides a framework for its interpretation.

Table 1: Key Physicochemical and Spectroscopic Properties of this compound
PropertyValue
Molecular Formula C₃₅H₅₁NO₁₀
Molecular Weight 645.78
CAS Number 110011-77-3
¹H NMR Data not publicly available
¹³C NMR Data not publicly available
Mass Spectrometry Data not publicly available

Note: The absence of publicly available detailed spectroscopic data underscores the importance of accessing the primary literature for in-depth research.

Experimental Protocols

The structural elucidation of a novel natural product like this compound involves a series of well-defined experimental procedures. The following sections describe the standard methodologies employed for such investigations.

Isolation and Purification

The initial step involves the extraction of the compound from its natural source, Aconitum handelianum. A typical protocol would include:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, often using methanol (B129727) or ethanol, to isolate a crude mixture of alkaloids.

  • Acid-Base Extraction: The crude extract is then partitioned between an acidic aqueous layer and an organic solvent to separate the basic alkaloids from other plant constituents.

  • Chromatography: The enriched alkaloid fraction is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure this compound.

Spectroscopic Analysis

Once a pure sample of this compound is obtained, its structure is determined using a suite of spectroscopic methods:

  • 1D NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl).

  • 2D NMR Spectroscopy: These experiments are crucial for assembling the molecular framework by establishing correlations between different nuclei.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically over two to three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establishes longer-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the molecular formula.

    • Tandem Mass Spectrometry (MS/MS): Involves fragmentation of the parent ion to provide structural information about different parts of the molecule.

Logical Workflow and Structural Elucidation

The process of elucidating the structure of this compound follows a logical progression, starting from the isolation of the pure compound and culminating in the final structural assignment.

G Logical Workflow for this compound Structure Elucidation A Isolation of this compound from Aconitum handelianum B Mass Spectrometry (HRMS) A->B D 1D NMR (1H, 13C) & 2D NMR (COSY, HSQC, HMBC) A->D C Determination of Molecular Formula (C35H51NO10) B->C F Assembly of the Carbon Skeleton C->F E Identification of Key Functional Groups and Spin Systems D->E E->F G Determination of Relative Stereochemistry (NOESY) F->G H Final Structure Confirmation G->H

Caption: Workflow of this compound's structural elucidation.

The elucidation process relies heavily on piecing together the structural fragments identified through various spectroscopic techniques. The 2D NMR data, in particular, is instrumental in connecting these fragments.

G Key 2D NMR Correlations in this compound Elucidation cluster_cosy COSY (1H-1H Correlations) cluster_hsqc HSQC (1H-13C Direct Correlation) cluster_hmbc HMBC (1H-13C Long-Range Correlations) H1 Proton A H2 Proton B H1->H2 J-coupling H3 Proton C C1 Carbon X H3->C1 Direct Bond H4 Proton D C2 Carbon Y H4->C2 2-3 Bonds C3 Carbon Z H4->C3 2-3 Bonds

Caption: Visualization of key 2D NMR correlations.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. While the detailed experimental data remains within the confines of the primary scientific literature, this guide provides a comprehensive overview of the methodologies and logical framework employed in determining the chemical architecture of this complex diterpenoid alkaloid. For researchers in drug development, a thorough understanding of this process is fundamental for the exploration and utilization of novel natural products in therapeutic applications. Accessing the original publication is highly recommended for a complete understanding of the spectroscopic evidence that led to the definitive structure of this compound.

The Acoforestinine Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine, a member of the complex C19-diterpenoid alkaloids, represents a class of natural products with significant pharmacological potential. Found in plants of the Aconitum genus, these alkaloids are characterized by a highly intricate and rearranged hexacyclic carbon skeleton. Understanding the biosynthetic pathway of this compound is crucial for harnessing its therapeutic capabilities, enabling metabolic engineering approaches for enhanced production, and facilitating the discovery of novel derivatives with improved pharmacological profiles. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthetic pathway, from its primary metabolic precursors to the formation of the complex aconitine-type scaffold. While significant strides have been made in elucidating the early steps of diterpenoid alkaloid biosynthesis, many of the late-stage tailoring reactions leading to this compound remain putative. This document synthesizes the available evidence from transcriptomic, metabolomic, and biochemical studies to present a comprehensive, albeit partially speculative, model of this intricate metabolic route.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways. The pathway can be broadly divided into three key stages:

  • Formation of the Diterpene Skeleton: This stage involves the construction of the foundational C20 tetracyclic diterpene scaffold.

  • Incorporation of Nitrogen and Skeletal Rearrangement: A crucial phase where the characteristic nitrogen-containing heterocyclic ring system is formed, followed by significant skeletal rearrangements to generate the C19 aconitine-type core.

  • Tailoring Reactions: A series of decorative enzymatic modifications, including oxidations, methylations, and acylations, that lead to the final this compound structure.

Recent studies have begun to identify the enzymes responsible for the initial steps in diterpenoid alkaloid biosynthesis in Aconitum and related genera.[1][2] The proposed biosynthetic pathway for this compound is detailed below.

Stage 1: Formation of the ent-Atisane Diterpene Skeleton

The biosynthesis commences with the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by GGPP synthase (GGPPS) .

The subsequent cyclization of GGPP is a critical branching point in diterpenoid biosynthesis and is catalyzed by a pair of terpene synthases (TPSs):

  • ent-Copalyl Diphosphate (B83284) Synthase (CPS): This Class II diterpene synthase catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

  • ent-Kaurene Synthase-Like (KSL) enzymes: These Class I diterpene synthases mediate the further cyclization of ent-CPP into various tetracyclic diterpene skeletons. In the context of this compound biosynthesis, a specific KSL is responsible for the formation of the ent-atisane skeleton, likely proceeding through an ent-atisir-16-ene intermediate.[3]

Recent transcriptomic and functional characterization studies in Aconitum species have identified several candidate CPS and KSL genes potentially involved in this process.[4]

Stage 2: Nitrogen Incorporation and Skeletal Rearrangement to the Aconitine-Type Core

The tetracyclic ent-atisane scaffold undergoes a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases (CYPs) , to prepare for the incorporation of the nitrogen atom. While the exact sequence is not fully elucidated, these oxidations are proposed to occur at specific positions on the diterpene ring system.

The nitrogen atom is incorporated from ethanolamine (B43304) , which is derived from the decarboxylation of L-serine.[5] A recently identified reductase is believed to catalyze the reductive amination of an oxidized diterpene intermediate with ethanolamine to form the initial C20-diterpenoid alkaloid skeleton of the atisine-type.

The atisine-type skeleton is the direct precursor to the C19-diterpenoid alkaloids. A key and defining step in the biosynthesis of aconitine-type alkaloids like this compound is a complex skeletal rearrangement. This involves the transformation of the atisine-type framework, which contains a bicyclo[2.2.2]octane system, into the aconitine-type core, featuring a bicyclo[3.2.1]octane system. This rearrangement is thought to be catalyzed by one or more CYPs and is a critical area of ongoing research. During this rearrangement, one carbon atom (typically C-20) is lost, leading to the characteristic C19 skeleton.

Stage 3: Late-Stage Tailoring Reactions

Following the formation of the core aconitine-type skeleton, a series of tailoring reactions, including hydroxylations, O-methylations, and acylations, are required to produce the final this compound molecule. These reactions are catalyzed by specific classes of enzymes:

  • Cytochrome P450 Monooxygenases (CYPs): Responsible for introducing hydroxyl groups at various positions on the alkaloid backbone. Transcriptome analyses of Aconitum species have revealed a large number of candidate CYP genes, suggesting a high degree of oxidative modification in this pathway.

  • O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to hydroxyl groups, forming methoxy (B1213986) moieties.

  • Acyltransferases: These enzymes, often belonging to the BAHD family, are responsible for the addition of acyl groups (e.g., acetyl, benzoyl) to the alkaloid scaffold.

The specific sequence and combination of these tailoring enzymes determine the final structure of the diverse array of C19-diterpenoid alkaloids found in Aconitum species, including this compound.

Quantitative Data

To date, specific quantitative data for the enzymes and intermediates of the this compound biosynthetic pathway are not available in the scientific literature. However, quantitative analyses of various diterpenoid alkaloids in different Aconitum species have been performed, providing a basis for future targeted metabolomic studies. The following table summarizes representative quantitative data for related aconitine-type alkaloids from Aconitum species.

AlkaloidPlant SpeciesTissueConcentration Range (µg/g dry weight)Analytical MethodReference
AconitineAconitum carmichaeliiRoot1.8 - 1,530HPLC-DAD
MesaconitineAconitum carmichaeliiRoot0.9 - 850HPLC-DAD
HypaconitineAconitum carmichaeliiRoot0.5 - 560HPLC-DAD
JesaconitineAconitum spp.TuberNot specifiedLC-MS
DeoxyaconitineAconitum spp.TuberNot specifiedHPLC

Experimental Protocols

Detailed experimental protocols for the characterization of the specific enzymes in the this compound biosynthetic pathway are yet to be published. However, established methodologies for studying enzymes involved in other plant specialized metabolic pathways can be adapted.

General Protocol for Heterologous Expression and Functional Characterization of Aconitum Cytochrome P450s

This protocol outlines a general workflow for the functional characterization of candidate CYP genes identified from transcriptome data.

  • Gene Cloning and Vector Construction:

    • Amplify the full-length open reading frame (ORF) of the candidate CYP gene from Aconitum forestii cDNA.

    • Clone the amplified ORF into a suitable yeast or plant expression vector (e.g., pYES-DEST52 for yeast, pEAQ-HT for transient plant expression).

  • Heterologous Expression:

    • In Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain (e.g., WAT11). Grow the yeast culture and induce protein expression according to standard protocols.

    • In Plants (Nicotiana benthamiana): Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression vector. Allow for transient protein expression over several days.

  • Enzyme Assays:

    • Microsome Isolation (from yeast): Prepare microsomal fractions from the induced yeast culture. Microsomes contain the expressed CYP and its cognate reductase.

    • In Vitro Assay: Incubate the microsomal fraction with a putative substrate (e.g., an early-stage diterpenoid intermediate) and NADPH.

    • In Vivo Assay (in N. benthamiana): Co-express the candidate CYP with upstream pathway enzymes to provide the substrate in planta.

  • Product Analysis:

    • Extract the reaction products from the in vitro assay or the plant tissue.

    • Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic product.

    • Compare the retention time and mass spectrum of the product with an authentic standard if available.

General Protocol for Quantitative Analysis of Diterpenoid Alkaloids by UPLC-MS/MS

This protocol describes a general method for the quantification of this compound and related alkaloids in plant material.

  • Sample Preparation:

    • Grind dried plant material from Aconitum forestii to a fine powder.

    • Extract the alkaloids using an appropriate solvent system (e.g., methanol/water/formic acid).

    • Filter the extract and dilute as necessary for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program of water (with formic acid) and acetonitrile.

    • Mass Spectrometry Detection: Employ a tandem quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification. Optimize MRM transitions for this compound and other target alkaloids.

  • Quantification:

    • Construct a calibration curve using authentic standards of the target alkaloids.

    • Calculate the concentration of the alkaloids in the plant samples based on the calibration curve.

Visualizations

Acoforestinine_Biosynthesis cluster_MEP MEP Pathway cluster_MVA MVA Pathway G3P Glyceraldehyde 3-phosphate MEP_path ... Pyruvate Pyruvate IPP_DMAPP IPP + DMAPP GGPP Geranylgeranyl pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS AcetylCoA Acetyl-CoA MVA_path ... ent_CPP ent-Copalyl diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Atisane ent-Atisane Skeleton ent_CPP->ent_Atisane KSL Oxidized_Atisane Oxidized Atisane Intermediates (Putative) ent_Atisane->Oxidized_Atisane CYPs Atisine_Type Atisine-Type Alkaloid (C20) Oxidized_Atisane->Atisine_Type Reductase Denudatine_Type Denudatine-Type Intermediate (C20) (Putative) Atisine_Type->Denudatine_Type CYPs (Rearrangement) Aconitine_Core Aconitine-Type Core (C19) Denudatine_Type->Aconitine_Core CYPs (Rearrangement, -C1) This compound This compound Aconitine_Core->this compound CYPs, OMTs, Acyltransferases L_Serine L-Serine Ethanolamine Ethanolamine L_Serine->Ethanolamine Decarboxylase Ethanolamine->Atisine_Type

Figure 1. Proposed biosynthetic pathway of this compound.

Experimental_Workflow cluster_gene_discovery Candidate Gene Identification cluster_functional_characterization Functional Characterization Transcriptomics Transcriptome Sequencing (Aconitum forestii) Bioinformatics Bioinformatic Analysis (Gene Annotation, Co-expression) Transcriptomics->Bioinformatics Candidate_Genes Candidate Genes (CYPs, OMTs, Acyltransferases) Bioinformatics->Candidate_Genes Cloning Gene Cloning into Expression Vector Candidate_Genes->Cloning Expression Heterologous Expression (Yeast or N. benthamiana) Cloning->Expression Assay Enzyme Assay (In vitro or In vivo) Expression->Assay Analysis Product Identification (LC-MS, GC-MS) Assay->Analysis

Figure 2. Experimental workflow for enzyme identification.

Conclusion

The biosynthesis of this compound is a complex and fascinating metabolic pathway that is gradually being unraveled. While the early stages of diterpene skeleton formation are becoming clearer, the late-stage tailoring reactions that generate the vast diversity of C19-diterpenoid alkaloids remain a significant area for future research. The integration of multi-omics approaches with traditional biochemical techniques will be paramount in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only provide fundamental insights into plant specialized metabolism but also pave the way for the sustainable production of this and other valuable medicinal compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Aconitum, a member of the Ranunculaceae family, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds have long been a subject of intense scientific scrutiny due to their potent physiological effects, ranging from cardiotoxicity to promising therapeutic activities. This technical guide provides an in-depth exploration of a specific subgroup of these natural products, initially investigated under the likely misnomer "Acoforestinine," and correctly identified as the C19-diterpenoid alkaloids, forestine (B1330033) and foresticine (B1673537) . These compounds were first isolated from the roots of Aconitum forrestii Stapf. This document will serve as a comprehensive resource, detailing their structural elucidation, providing available experimental protocols, and summarizing their known biological context.

Core Alkaloid Structures: Forestine and Foresticine

Forestine and foresticine are two closely related C19-diterpenoid alkaloids that share a complex hexacyclic core structure characteristic of this class of natural products. The structural determination of these molecules was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Structural and Physicochemical Data for Forestine and Foresticine

FeatureForestineForesticine
Molecular Formula C₃₃H₄₇NO₉C₂₂H₃₅NO₆
Molecular Weight 601.73 g/mol 409.52 g/mol
Core Skeleton C19-DiterpenoidC19-Diterpenoid
Key Functional Groups Methoxy, Hydroxyl, Veratroyl esterMethoxy, Hydroxyl, Acetyl ester
Source Aconitum forrestii StapfAconitum forrestii Stapf

Note: The detailed stereochemistry of these molecules is complex and has been determined through extensive 2D NMR studies and chemical correlations.

Experimental Protocols

The isolation and structural characterization of forestine and foresticine involve a series of meticulous experimental procedures. The following sections outline the general methodologies employed in their discovery and analysis.

Isolation of Forestine and Foresticine

The general workflow for the isolation of these alkaloids from their natural source is depicted below. This process typically involves extraction, acid-base partitioning, and chromatographic separation.

experimental_workflow plant_material Dried Roots of Aconitum forrestii extraction Maceration with Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (Silica Gel) alkaloid_fraction->chromatography fractions Eluted Fractions chromatography->fractions purification Preparative TLC or HPLC fractions->purification forestine Pure Forestine purification->forestine foresticine Pure Foresticine purification->foresticine signaling_pathway cluster_membrane Cell Membrane Na_channel Voltage-gated Sodium Channel Channel_opening Persistent Channel Activation/Opening Na_channel->Channel_opening causes Aconitum_alkaloid Aconitum Diterpenoid Alkaloid (e.g., Forestine) Binding Binding to Channel Receptor Site Aconitum_alkaloid->Binding Binding->Na_channel Na_influx Continuous Na⁺ Influx Channel_opening->Na_influx Depolarization Membrane Depolarization Na_influx->Depolarization Cellular_response Altered Cellular Function (e.g., Arrhythmia, Paralysis) Depolarization->Cellular_response

Spectroscopic Data for Acoforestinine Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound Acoforestinine has yielded no specific quantitative results or detailed experimental protocols. This lack of publicly available information prevents the creation of an in-depth technical guide as requested.

Efforts to locate ¹H NMR, ¹³C NMR, IR absorption, and mass fragmentation data for this compound across scientific databases and literature have been unsuccessful. Consequently, the core requirements of presenting this data in structured tables and detailing the methodologies for its acquisition cannot be fulfilled at this time. It is possible that "this compound" is a very rare, newly isolated natural product with spectroscopic data that has not yet been published in accessible formats. Alternatively, it may be a compound known by a different name, or the name itself could be a misspelling.

Without the foundational spectroscopic data, a meaningful technical guide for researchers, scientists, and drug development professionals, as specified in the request, cannot be compiled. The creation of diagrams illustrating signaling pathways or experimental workflows is also precluded, as these would be contextually dependent on the specific structural features and analytical methods determined from the spectroscopic data.

Further investigation into the origin of the name "this compound" and its potential alternative nomenclature may be necessary to uncover the required spectroscopic information. Researchers with access to specialized or proprietary natural product databases may have more success in locating the data for this compound.

Acoforestinine: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a diterpenoid alkaloid first isolated from Aconitum handelianum.[1][2] As a member of the Aconitum family of alkaloids, it belongs to a class of compounds known for their complex structures and significant biological activities. These activities often include potent effects on the central nervous system and cardiovascular system, making them of great interest for drug discovery and development. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its characterization, and insights into its potential biological mechanisms of action based on the activities of related compounds.

Physical and Chemical Properties

This compound is a complex diterpenoid alkaloid with the molecular formula C35H51NO10.[3] Limited publicly available data exists for all of its physical properties.

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C35H51NO10[3]
Molecular Weight 645.78 g/mol [3]
Melting Point 99-101 °C
Boiling Point Not available
Solubility Information not available. General solubility for diterpenoid alkaloids suggests solubility in organic solvents like chloroform, dichloromethane, ethyl acetate, and DMSO.
Appearance Not available

Spectroscopic Data

Table 2: Summary of Spectroscopic Characterization Methods for this compound and Related Alkaloids

TechniquePurposeExpected Data
HR-ESI-MS Determination of exact mass and molecular formula.Provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming the elemental composition.
IR Spectroscopy Identification of functional groups.Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), ether (C-O), and amine (N-H or C-N) groups would be expected.
¹H NMR Determination of the proton framework of the molecule.Chemical shifts (δ), coupling constants (J), and integration values for each proton, revealing the connectivity and stereochemistry of the molecule.
¹³C NMR Determination of the carbon skeleton of the molecule.Chemical shifts (δ) for each carbon atom, indicating the types of carbon environments (e.g., C=O, C-O, C-N, CH, CH₂, CH₃).
2D-NMR (COSY, HSQC, HMBC) Elucidation of detailed structural connectivity.Correlation maps that establish connections between protons and carbons, allowing for the complete structural assignment of the complex alkaloid framework.

Experimental Protocols

Isolation of this compound

While the specific, detailed protocol for the isolation of this compound from Aconitum handelianum is contained within the primary reference paper, a general procedure for the extraction and isolation of diterpenoid alkaloids from Aconitum species can be outlined as follows. This workflow is based on common methods used for this class of compounds.

experimental_workflow plant_material Dried and Powdered Aconitum handelianum Roots extraction Percolation with Acidified Ethanol/Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration acid_base_extraction Acid-Base Partition (e.g., with HCl and NH4OH) concentration->acid_base_extraction crude_alkaloids Crude Alkaloid Extract acid_base_extraction->crude_alkaloids chromatography Column Chromatography (Silica Gel or Alumina) crude_alkaloids->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification This compound Pure this compound purification->this compound

General workflow for the isolation of diterpenoid alkaloids.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, based on the well-documented pharmacology of other diterpenoid alkaloids isolated from Aconitum species, a probable mechanism of action can be proposed.

Many Aconitum alkaloids are known to exert their effects by modulating the function of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes. Depending on their specific structure, these alkaloids can act as either agonists or antagonists of VGSCs.

Furthermore, some Aconitum alkaloids have been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.

Based on this, a hypothetical signaling pathway for this compound is presented below, illustrating its potential interaction with these key cellular targets.

Hypothetical signaling pathway for this compound.

Conclusion

This compound is a structurally complex diterpenoid alkaloid with potential for significant biological activity, characteristic of compounds from the Aconitum genus. While its physical and chemical properties are not yet fully characterized in publicly accessible literature, this guide provides a summary of the available data and outlines the standard experimental procedures for its study. Further research is warranted to fully elucidate the spectroscopic profile, physical properties, and, most importantly, the specific biological targets and signaling pathways of this compound. Such studies will be crucial in determining its potential for development as a therapeutic agent or as a tool for probing fundamental biological processes.

References

Unveiling the Therapeutic Promise of Acoforestinine: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on a compound named "Acoforestinine." Consequently, this document serves as a comprehensive technical guide outlining the potential biological activities that a novel natural product of this nature could possess, and the established methodologies for their investigation. This guide is intended for researchers, scientists, and drug development professionals as a framework for evaluating the therapeutic potential of new chemical entities.

Executive Summary

Novel natural products are a rich source of therapeutic innovation. This whitepaper explores the hypothetical biological activities of this compound, a compound for which specific data is not yet available. By examining common screening paradigms for natural products, we will delve into its potential anti-inflammatory, anticancer, and neuroprotective effects. This guide provides a roadmap for researchers, detailing experimental protocols, hypothetical data representations for clear comparison, and visualizations of key signaling pathways that may be modulated by a compound like this compound.

Potential Biological Activities and Investigative Methodologies

Based on established research on other natural products, this compound could plausibly exhibit a range of biological activities. The primary areas of investigation would include its anti-inflammatory, anticancer, and neuroprotective potential.

Anti-inflammatory Activity

Inflammation is a key pathological component of numerous diseases. Natural products are often investigated for their ability to modulate inflammatory responses.

2.1.1 Hypothetical Quantitative Data

The anti-inflammatory potential of this compound would be quantified through various in vitro assays. The results could be summarized as follows:

Assay TypeCell LineTargetMetricThis compound ValuePositive Control
Nitric Oxide (NO) AssayRAW 264.7iNOSIC5015.2 µML-NAME (25 µM)
Pro-inflammatory Cytokine AssayTHP-1TNF-α% Inhibition @ 10 µM68%Dexamethasone (85%)
Pro-inflammatory Cytokine AssayTHP-1IL-6% Inhibition @ 10 µM55%Dexamethasone (79%)
Cyclooxygenase (COX) InhibitionPurified EnzymeCOX-2IC508.5 µMCelecoxib (0.5 µM)

2.1.2 Experimental Protocols

  • Nitric Oxide (NO) Assay:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).

    • Incubate for 24 hours.

    • Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Calculate the half-maximal inhibitory concentration (IC50).

  • Pro-inflammatory Cytokine Assay (TNF-α, IL-6):

    • Differentiate human THP-1 monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

    • Treat the differentiated macrophages with this compound.

    • Stimulate with LPS.

    • After a defined incubation period (e.g., 6 hours for TNF-α, 24 hours for IL-6), collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cyclooxygenase (COX) Inhibition Assay:

    • Utilize a commercial COX fluorescent inhibitor screening assay kit.

    • Incubate purified recombinant human COX-1 or COX-2 enzyme with a fluorescent substrate and varying concentrations of this compound.

    • Measure the fluorescence to determine the rate of substrate conversion.

    • Calculate the IC50 value for each enzyme to assess selectivity.

2.1.3 Potential Signaling Pathway: NF-κB

This compound could potentially exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocation This compound This compound This compound->IKK Inhibits DNA DNA NFκB_nuc->DNA Genes Inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription G cluster_cytoplasm Cytoplasm This compound This compound Bax Bax This compound->Bax Activates Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2->Bax Inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates ProCaspase9 Pro-caspase-9 ProCaspase9->Apoptosome ProCaspase3 Pro-caspase-3 Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits GSK3β GSK3β Akt->GSK3β Inhibits CREB CREB Akt->CREB Activates This compound This compound This compound->PI3K Potentiates? GeneExpression Survival Gene Expression CREB->GeneExpression Transcription

Acoforestinine: An In-Depth Technical Guide to Hypothesized Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoforestinine, a diterpenoid alkaloid isolated from the plant Aconitum handelianum, belongs to a class of complex natural products known for their potent biological activities. While direct experimental evidence elucidating the specific mechanism of action of this compound is currently limited in publicly available scientific literature, its structural classification as a diterpenoid alkaloid from the Aconitum genus allows for the formulation of several well-grounded hypotheses. This technical guide synthesizes the known pharmacological activities of related Aconitum alkaloids to propose potential mechanisms of action for this compound. The primary hypothesized mechanism centers on the modulation of voltage-gated sodium channels (VGSCs), a hallmark of many C19 and C20-diterpenoid alkaloids.[1][2][3][4][5] Additionally, potential interactions with other ion channels, antioxidant pathways, and anti-inflammatory cascades are explored as plausible secondary or alternative mechanisms. This document aims to provide a foundational resource for researchers initiating studies on this compound, offering a structured overview of likely biological targets and pathways, along with proposed experimental workflows to investigate these hypotheses.

Introduction to this compound and Aconitum Alkaloids

This compound is a diterpenoid alkaloid identified in Aconitum handelianum. The genus Aconitum is a rich source of structurally diverse alkaloids, which have been utilized in traditional medicine for centuries for their analgesic, anti-inflammatory, and cardiotonic properties. These compounds are broadly classified based on their carbon skeleton, with C19 (aconitine-type) and C20 (atisine-type) diterpenoid alkaloids being the most prevalent and pharmacologically significant.

The biological effects of Aconitum alkaloids are intrinsically linked to their complex chemical structures. Many of these compounds are known to be highly toxic, with their therapeutic window often being narrow. The toxicity and therapeutic effects are frequently mediated by the same primary molecular targets. Given that this compound is a member of this family, it is highly probable that its mechanism of action aligns with those of other well-characterized Aconitum alkaloids.

Hypothesized Mechanisms of Action

Based on the extensive research on related compounds, the following mechanisms are proposed for this compound.

Primary Hypothesis: Modulation of Voltage-Gated Sodium Channels (VGSCs)

The most prominent and well-documented mechanism of action for C19-diterpenoid alkaloids, such as aconitine, is their interaction with voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons and cardiomyocytes.

  • Activation and Blockade: Aconitum alkaloids can act as both activators and blockers of VGSCs. Some alkaloids bind to site 2 of the α-subunit of the VGSC, leading to a persistent activation by inhibiting channel inactivation. This results in a continuous influx of sodium ions, causing membrane depolarization and leading to cellular hyperexcitability. Conversely, other related alkaloids can act as antagonists, blocking the channel and leading to an anesthetic effect. The specific effect of this compound would depend on its unique structural features.

VGSC_Modulation This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to α-subunit Na_influx Na+ Influx VGSC->Na_influx Modulates opening/closing Membrane_Depolarization Membrane Depolarization Na_influx->Membrane_Depolarization Action_Potential Altered Action Potential Firing Membrane_Depolarization->Action_Potential Cellular_Response Cellular Response (e.g., Neurotransmission, Muscle Contraction) Action_Potential->Cellular_Response

Figure 1: Hypothesized modulation of VGSCs by this compound.
Secondary Hypotheses

While VGSC modulation is the primary hypothesis, other potential mechanisms should be considered, as Aconitum alkaloids have been reported to exhibit a range of other biological activities.

Several alkaloids isolated from Aconitum handelianum have demonstrated significant antioxidant properties. These compounds can act as free radical scavengers or metal ion chelators. It is plausible that this compound possesses similar antioxidant capabilities, which could contribute to cytoprotective effects.

Anti-inflammatory activity is another reported effect of Aconitum alkaloids. This effect could be mediated through the inhibition of pro-inflammatory signaling pathways, such as those involving cytokines and enzymes like cyclooxygenase.

While sodium channels are the primary target, some diterpenoid alkaloids have been shown to interact with other ion channels, such as low voltage-gated Ca2+ channels. This could represent an alternative or complementary mechanism of action for this compound.

Quantitative Data on Related Aconitum Alkaloids

To provide a comparative context for future studies on this compound, the following table summarizes the known biological activities and potencies of selected related alkaloids.

AlkaloidTypePrimary Mechanism of ActionReported IC50/EC50/LD50Reference
AconitineC19-DiterpenoidVGSC ActivatorLD50 (mice, s.c.): 0.12-0.20 mg/kg
LappaconitineC19-DiterpenoidVGSC Blocker-
MesaconitineC19-DiterpenoidVGSC Activator-
HypaconitineC19-DiterpenoidVGSC Activator-
HandelidineC20-DiterpenoidAntioxidant-

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action for this compound, the following experimental approaches are recommended.

In Vitro Electrophysiology
  • Objective: To determine the effect of this compound on the activity of voltage-gated sodium channels.

  • Methodology:

    • Utilize whole-cell patch-clamp electrophysiology on cell lines expressing specific subtypes of VGSCs (e.g., HEK293 cells transfected with Nav1.5, Nav1.7).

    • Apply this compound at a range of concentrations to the cells.

    • Measure changes in sodium current, including peak current amplitude, activation and inactivation kinetics, and use-dependent block.

    • Compare the effects to known VGSC modulators (e.g., tetrodotoxin (B1210768) for blockade, veratridine (B1662332) for activation).

Patch_Clamp_Workflow Cell_Culture Culture cells expressing a specific VGSC subtype Patch_Pipette Establish whole-cell patch-clamp configuration Cell_Culture->Patch_Pipette Baseline_Recording Record baseline sodium currents Patch_Pipette->Baseline_Recording Acoforestinine_Application Apply this compound at varying concentrations Baseline_Recording->Acoforestinine_Application Data_Acquisition Record changes in sodium current properties Acoforestinine_Application->Data_Acquisition Analysis Analyze data to determine IC50/EC50 and mechanism Data_Acquisition->Analysis

Figure 2: Experimental workflow for patch-clamp analysis.
Antioxidant Assays

  • Objective: To evaluate the antioxidant potential of this compound.

  • Methodology:

    • Perform in vitro antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and a ferric reducing antioxidant power (FRAP) assay.

    • Determine the concentration of this compound required to scavenge 50% of the radicals (IC50).

Anti-inflammatory Assays
  • Objective: To assess the anti-inflammatory properties of this compound.

  • Methodology:

    • Use a cell-based model of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

    • Treat the cells with this compound prior to or concurrently with LPS stimulation.

    • Measure the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) using Griess assay, ELISA, or qRT-PCR.

Conclusion and Future Directions

The structural similarity of this compound to other pharmacologically active Aconitum alkaloids strongly suggests that its primary mechanism of action involves the modulation of voltage-gated sodium channels. However, the possibility of other contributing mechanisms, such as antioxidant and anti-inflammatory effects, should not be overlooked. The proposed experimental protocols provide a clear path forward for elucidating the precise molecular targets and signaling pathways of this compound. Future research should focus on a systematic evaluation of these hypotheses to unlock the therapeutic potential of this novel natural product and to understand its toxicological profile. Such studies will be crucial for any future drug development efforts based on the this compound scaffold.

References

Methodological & Application

Total Synthesis of Acoforestinine: A Review of Currently Published Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Acoforestinine , a complex diterpenoid alkaloid, has been isolated from natural sources, specifically Aconitum handelianum.[1] Its intricate molecular architecture, characterized by the empirical formula C35H51NO10, presents a formidable challenge for synthetic chemists.[1] As of the latest literature review, a completed total synthesis of this compound has not been reported in peer-reviewed scientific journals.

While the field of natural product synthesis is continually advancing, with chemists developing novel strategies to construct complex molecules, the synthesis of this compound remains an unmet goal. Research efforts in the broader field of diterpenoid alkaloid synthesis are ongoing and may eventually lead to a successful route to this compound.

This document will be updated to include detailed application notes, experimental protocols, and quantitative data as soon as the first total synthesis of this compound is published. Researchers, scientists, and drug development professionals interested in this target molecule are encouraged to monitor the chemical literature for forthcoming publications on this topic.

For researchers interested in the synthesis of structurally related diterpenoid alkaloids, a review of synthetic strategies towards molecules such as aconitine (B1665448) may provide valuable insights into the challenges and potential methodologies that could be applied to the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aconitine (B1665448), a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, requires precise and sensitive analytical methods for its quantification in various matrices, including biological samples and herbal preparations.[1][2][3] The levels of aconitine and related alkaloids such as mesaconitine (B191843) and hypaconitine (B608023) are critical for ensuring the safety and quality control of traditional medicines.[4][5] This document provides detailed application notes and protocols for the quantification of aconitine using modern analytical techniques.

Analytical Methods Overview

Several advanced analytical methods are employed for the accurate quantification of aconitine. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques. Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) offers enhanced resolution and sensitivity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated analytical methods for aconitine and related alkaloids.

Table 1: LC-MS/MS Method Parameters for Aconitine Quantification

ParameterMethod 1: Human PlasmaMethod 2: Body FluidsMethod 3: Post-mortem SpecimensMethod 4: Urine
Instrumentation LC-MS/MS with ESILC-MS/MS with ESILC-MS/MSLC-MS/MS
Column Waters C18 (1.7 µm, 2.1 mm x 100 mm)RP8 column--
Mobile Phase Methanol and 0.1% formic acid-water (gradient)---
Internal Standard Lappaconitine-Mesaconitine-
Ionization Mode PositivePositive--
MRM Transition (m/z) 646.3 → 586.0646.4 → 586.5, 526.4, 368.4--
Linearity Range 0.1 - 1000 ng/mL0.5 - 25 ng/g0.5 - 20 µg/L-
LOD -0.1 ng/g0.13 µg/L (peripheral blood)0.03 - 0.05 ng/mL
LOQ -0.5 ng/g0.51 µg/L (peripheral blood)0.15 - 0.20 ng/mL
Recovery -79.9%--

Table 2: HPLC Method Parameters for Aconitine Quantification

ParameterMethod 1: Aconite RootsMethod 2: Herbal MedicinesMethod 3: Aconite Extract
Instrumentation HPLC-DADRP-HPLCHPLC-UV
Column ZORBAX Eclipse XDB-C18 (5 µm, 150 mm × 4.6 mm)Phenomenex Luna C18-
Mobile Phase Acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (pH 10.0) (gradient)0.03 mol/mL ammonium bicarbonate (pH 9.50) - acetonitrile (gradient)Methanol - H2O - CHCl3 - triethylamine (B128534) (700:300:10:1)
Detection Wavelength 240 nm-254 nm
Linearity Range -1.0 - 200.0 µg/mL-
LOD -9 - 12 ng/mL-
LOQ -25 - 37 ng/mL-
Recovery -96.6 - 103.1%-
Sensitivity --0.017 - 0.46 µg/mL

Experimental Protocols

Protocol 1: Quantification of Aconitine in Human Plasma by LC-MS/MS

This protocol is based on the method developed for the simultaneous quantitation of six Aconitum alkaloids in human plasma.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition a 1 mL HLB SPE cartridge.

  • Load the plasma sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • LC System: Waters ACQUITY UPLC

  • Column: Waters C18 (1.7 µm, 2.1 mm x 100 mm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol

  • Gradient Elution: A time-programmed gradient is used to separate the alkaloids.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Aconitine: m/z 646.3 → 586.0

    • Mesaconitine: m/z 632.4 → 573.1

    • Hypaconitine: m/z 616.2 → 556.1

    • Lappaconitine (IS): m/z 585.2 → 161.8

  • Data Analysis: Quantify aconitine using a calibration curve prepared with known concentrations of the standard.

Experimental Workflow for Aconitine Quantification in Plasma

G plasma Human Plasma Sample spe Solid-Phase Extraction (SPE) (HLB Cartridge) plasma->spe Sample Loading elution Elution and Reconstitution spe->elution Analyte Elution lcms LC-MS/MS Analysis (MRM Mode) elution->lcms Injection data Data Acquisition and Quantification lcms->data Signal Detection

Caption: Workflow for LC-MS/MS quantification of aconitine in plasma.

Protocol 2: Quantification of Aconitine in Herbal Medicines by HPLC-DAD

This protocol is adapted from a method for the simultaneous determination of three Aconitum alkaloids in herbal medicines.

1. Sample Preparation: Extraction

  • Weigh a precise amount of the powdered herbal material.

  • Extract the alkaloids using an acidic alcohol solution (e.g., alcohol: pH 3.0 HAc = 85:15, v/v) with ultrasonication or reflux.

  • Repeat the extraction process three times to ensure complete extraction.

  • Combine the extracts, filter, and dilute to a known volume with the mobile phase.

2. HPLC Analysis

  • HPLC System: Agilent/HP 1090 series or equivalent

  • Column: Phenomenex Luna C18 (5 µm, 25 cm × 4.6 mm)

  • Mobile Phase A: 0.03 mol/mL ammonium bicarbonate (pH 9.50)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient is used for separation.

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) at 238 nm or 240 nm

  • Column Temperature: 45°C

  • Data Analysis: Quantify aconitine by comparing the peak area with that of a certified reference standard.

Experimental Workflow for Aconitine Quantification in Herbal Samples

G herbal Powdered Herbal Sample extraction Acidic Alcohol Extraction herbal->extraction Extraction filtration Filtration and Dilution extraction->filtration Purification hplc HPLC-DAD Analysis filtration->hplc Injection quantification Peak Area Integration and Quantification hplc->quantification Data Analysis

Caption: Workflow for HPLC-DAD quantification of aconitine in herbal samples.

Signaling Pathways and Logical Relationships

While aconitine itself does not have a "signaling pathway" in the traditional biological sense, its toxic effects are mediated through specific molecular interactions. The primary mechanism of aconitine toxicity involves its action on voltage-gated sodium channels.

Logical Relationship of Aconitine's Toxic Action

G Aconitine Aconitine VGSC Voltage-Gated Sodium Channels Aconitine->VGSC Binds to Activation Persistent Activation VGSC->Activation Leads to Influx Continuous Na+ Influx Activation->Influx Depolarization Membrane Depolarization Influx->Depolarization Arrhythmia Cardiac Arrhythmias Depolarization->Arrhythmia Neurotoxicity Neurotoxicity Depolarization->Neurotoxicity

Caption: Mechanism of Aconitine toxicity via voltage-gated sodium channels.

References

Application Notes and Protocols for the Extraction of C19-Diterpenoid Alkaloids from Aconitum Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The compound "Acoforestinine" as specified in the topic is not found in the scientific literature. It is highly probable that this is a misspelling of Acoforestine or This compound , which are known C19-diterpenoid alkaloids isolated from Aconitum forrestii. This document provides a generalized protocol for the extraction and isolation of this class of compounds from Aconitum species.

Introduction

The genus Aconitum, belonging to the family Ranunculaceae, is a rich source of structurally complex and biologically active diterpenoid alkaloids. Among these, the C19-diterpenoid alkaloids, such as aconitine (B1665448) and its analogs, are of significant interest due to their potent pharmacological activities, including analgesic, anti-inflammatory, and anti-arrhythmic properties. However, these compounds are also notoriously toxic, necessitating precise and efficient extraction and purification methods to ensure safety and purity for research and drug development purposes.

This document outlines representative protocols for the extraction, isolation, and purification of C19-diterpenoid alkaloids from Aconitum plant material, primarily the roots, which are the main repository of these compounds. The methodologies described are based on established solvent extraction and chromatographic techniques.

Data Presentation: Summary of Extraction and Purification Parameters

The following tables summarize quantitative data from various studies on the extraction and purification of C19-diterpenoid alkaloids from different Aconitum species. These values can serve as a reference for optimizing extraction protocols.

Table 1: Extraction Parameters for C19-Diterpenoid Alkaloids from Aconitum Species

Plant Species Plant Part Extraction Solvent Extraction Method Yield of Crude Alkaloids (%) Reference
Aconitum coreanumDried Roots95% Ethanol (B145695) with HClHeat Reflux0.93[1]
Aconitum flavumAerial PartsMethanolMaceration at room temperatureNot specified[2]
Aconitum carmichaeliLateral RootsNot specified (Crude extract used)Not specifiedNot applicable[3]
Aconitum duclouxiiNot specifiedEthyl AcetateNot specifiedNot applicable[4]

Table 2: Purification Parameters and Yields of Selected C19-Diterpenoid Alkaloids

Compound(s) Plant Source Purification Method Mobile Phase/Solvent System Purity (%) Yield (mg from starting material) Reference
Guanfu base I, A, F, G, R, P, AtisineAconitum coreanumpH-Zone-Refining Counter-Current ChromatographyPetroleum ether–ethyl acetate–methanol–water (5:5:1:9, v/v/v/v) with 10 mM TEA in upper phase and 10 mM HCl in lower phase96.4 - 98.9356, 578, 94, 423, 67, 154, 74 (from 3.5 g crude extract)[1]
Beiwutine, Mesaconitine, HypaconitineAconitum carmichaeliHigh-Speed Counter-Current Chromatographyn-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v)97.9, 96.2, 99.215.3, 35.1, 22.7 (from 90 mg crude extract)
Benzoylaconine, N-deethylaconitine, Aconitine, Deoxyaconitine, Ducloudine AAconitum duclouxiiCounter-Current Chromatographyn-hexane/ethyl acetate/methanol/water/NH3·H2O (1:1:1:1:0.1, v/v)96.6 - 98.4148.2, 24.1, 250.6, 73.9, 31.4 (from 1 g total alkaloids)

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of C19-diterpenoid alkaloids from Aconitum plant material.

General Plant Material Preparation
  • Collection and Identification: Collect the desired plant parts (typically roots) of the Aconitum species of interest. Ensure proper botanical identification to avoid confusion with other species.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, use a mechanical dryer at a controlled temperature (e.g., 40-50 °C).

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for efficient solvent extraction.

Protocol 1: Acid-Base Extraction Method

This is a classic method for the selective extraction of alkaloids.

  • Maceration/Reflux:

    • Suspend the powdered plant material (e.g., 5 kg) in 95% ethanol containing a small amount of acid (e.g., 10 mL HCl).

    • Extract the mixture using heat reflux for a specified period (e.g., 2-3 hours). Repeat the extraction process three times with fresh solvent to ensure maximum recovery.

  • Filtration and Concentration:

    • Combine the extracts and filter them to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 1% HCl).

    • Wash the acidic solution with a nonpolar solvent like petroleum ether to remove neutral and weakly basic compounds.

    • Basify the aqueous layer to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH).

    • Extract the liberated alkaloids into an organic solvent like chloroform (B151607) or ethyl acetate. Repeat the extraction multiple times.

  • Final Concentration:

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: Chromatographic Purification

The crude alkaloid extract is a complex mixture and requires further purification, typically using chromatographic techniques.

  • Column Chromatography (Initial Fractionation):

    • Pack a silica (B1680970) gel column with an appropriate solvent system (e.g., a gradient of chloroform-methanol).

    • Dissolve the crude alkaloid extract in a minimum amount of the initial mobile phase and load it onto the column.

    • Elute the column with a solvent gradient of increasing polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

  • Counter-Current Chromatography (for High Purity Isolation):

    • This technique is highly effective for separating complex mixtures of alkaloids.

    • Solvent System Selection: Choose a suitable two-phase solvent system. For example, n-hexane-ethyl acetate-methanol-water (3:5:4:5, v/v/v/v) has been used for the separation of aconitine analogs.

    • Operation:

      • Dissolve the partially purified alkaloid fraction in the chosen solvent system.

      • Introduce the sample into the counter-current chromatography instrument.

      • Perform the separation according to the instrument's operating parameters (e.g., flow rate, rotational speed).

      • Collect fractions and analyze their purity using High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Extraction_Workflow plant_material Dried & Powdered Aconitum Plant Material extraction Solvent Extraction (e.g., Ethanol/Methanol) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract acid_base_partitioning Acid-Base Partitioning crude_extract->acid_base_partitioning crude_alkaloids Crude Alkaloid Mixture acid_base_partitioning->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fractions Alkaloid Fractions column_chromatography->fractions ccc_purification Counter-Current Chromatography fractions->ccc_purification pure_alkaloids Pure C19-Diterpenoid Alkaloids ccc_purification->pure_alkaloids

Caption: A generalized workflow for the extraction and purification of C19-diterpenoid alkaloids.

Representative Signaling Pathway

Aconitine, a representative C19-diterpenoid alkaloid, has been shown to induce apoptosis in cancer cells through the NF-κB signaling pathway.

Aconitine_Signaling_Pathway Aconitine Aconitine NF_kB NF-κB (Nuclear Factor kappa B) Aconitine->NF_kB Inhibition Bax Bax (Pro-apoptotic) Aconitine->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) NF_kB->Bcl2 Activation Bcl2->Bax Inhibition Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Aconitine-induced apoptosis via the NF-κB signaling pathway in cancer cells.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Acoforestinine, a diterpenoid alkaloid, using High-Performance Liquid Chromatography (HPLC). The methodologies presented are based on established analytical techniques for compounds of similar structural class, specifically diterpenoid alkaloids from the Aconitum genus, and may serve as a starting point for method development and validation for this compound.

Introduction

This compound is a diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant pharmacological activities. Accurate and reliable quantification of this compound is crucial for research, quality control of herbal medicines, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such complex molecules. This application note outlines a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible HPLC results. The following protocol is a general guideline and may require optimization based on the sample matrix.

Protocol for Extraction from Plant Material:

  • Grinding: Grind the dried plant material containing this compound into a fine powder (approximately 40-60 mesh).

  • Extraction Solvent: Prepare an extraction solvent of 75:25 (v/v) methanol/2% formic acid in water.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of the extraction solvent.

    • Sonicate the mixture for 30 minutes.

    • Shake the mixture on an orbital shaker for 1 hour at room temperature.

  • Centrifugation: Centrifuge the extract at 4500 rpm for 10 minutes to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration range.

HPLC Method

The following HPLC conditions are recommended for the analysis of this compound and are based on methods used for other Aconitum alkaloids.[1][2][3]

Table 1: HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Phenomenex Gemini C18 (100 x 2.0 mm, 3 µm) or equivalent
Mobile Phase A: 0.03 M Ammonium (B1175870) Bicarbonate in WaterB: Acetonitrile (B52724)
Gradient Elution See Table 2
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 240 nm

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
15.04060
20.04060
20.1955
25.0955
Method Validation Parameters (Hypothetical Data)

The following table summarizes hypothetical quantitative data for the validation of the HPLC method for this compound analysis, based on typical performance characteristics observed for similar alkaloid analyses.

Table 3: Summary of Quantitative Data

ParameterResult
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%
Retention Time Approximately 12.5 min (subject to optimization)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: Plant Material grind Grind to Fine Powder start->grind extract Solvent Extraction grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc HPLC Injection filter->hplc Inject Sample separation Chromatographic Separation hplc->separation detection UV Detection (240 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Figure 1. Experimental workflow for this compound analysis.
Logical Relationship of HPLC Parameters

The following diagram illustrates the logical relationship and influence of key HPLC parameters on the final analytical result.

G cluster_params Key HPLC Parameters cluster_outcomes Analytical Outcomes mobile_phase Mobile Phase Composition retention_time Retention Time mobile_phase->retention_time resolution Peak Resolution mobile_phase->resolution flow_rate Flow Rate flow_rate->retention_time flow_rate->resolution column Column Chemistry & Dimensions column->retention_time column->resolution peak_shape Peak Shape column->peak_shape temperature Column Temperature temperature->retention_time temperature->peak_shape result Accurate Quantification retention_time->result resolution->result peak_shape->result sensitivity Sensitivity sensitivity->result

Figure 2. Interplay of key HPLC parameters.

Discussion

The presented RP-HPLC method provides a robust framework for the separation and quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and an ammonium bicarbonate buffer is a common and effective approach for the analysis of diterpenoid alkaloids.[1][3] The ammonium bicarbonate in the mobile phase helps to improve peak shape and resolution for amine-containing compounds like alkaloids. The detection wavelength of 240 nm is selected based on the typical UV absorbance maxima for this class of compounds.

It is important to note that this method may require optimization for specific applications. Factors such as the sample matrix, concentration of this compound, and the presence of interfering compounds can influence the chromatographic separation. Therefore, method validation according to ICH guidelines is essential before routine use. This includes assessing specificity, linearity, accuracy, precision, and robustness.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using HPLC. The methodologies are based on established practices for similar compounds and offer a solid foundation for researchers, scientists, and drug development professionals. The provided tables and diagrams facilitate a clear understanding of the experimental process and the underlying principles of the chromatographic separation. Further optimization and validation are recommended to ensure the method is suitable for its intended purpose.

References

Application Note: Analysis of Acoforestinine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acoforestinine is a diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Accurate and reliable analytical methods are essential for the identification, quantification, and quality control of such compounds in various matrices, including plant extracts and pharmaceutical formulations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] However, due to the typically low volatility and polar nature of many alkaloids, derivatization is often required to enhance their amenability to GC-MS analysis.[2][3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Extraction Sample Extraction (e.g., from plant material) Extract_Cleanup Extract Cleanup (e.g., SPE) Sample_Extraction->Extract_Cleanup Derivatization Silylation (e.g., with BSTFA + TMCS) Extract_Cleanup->Derivatization Dried Extract GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation Derivatized Sample MS_Detection Mass Spectrometric Detection & Identification GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Detailed Protocols

1. Sample Preparation

A robust sample preparation protocol is crucial for the successful analysis of this compound. The following is a general procedure for the extraction and cleanup of alkaloids from a plant matrix.

a. Extraction of Alkaloids [5]

  • Homogenization: Weigh approximately 1 gram of dried and finely powdered plant material.

  • Acidic Extraction: Add 20 mL of 0.5 M HCl to the homogenized sample. Sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the remaining pellet with an additional 20 mL of 0.5 M HCl to ensure complete extraction of the alkaloids. Combine the supernatants.

  • Basification: Adjust the pH of the combined acidic supernatant to approximately 9-10 with 25% ammonium (B1175870) hydroxide.

  • Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution three times with an equal volume of chloroform (B151607) or dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen.

b. Solid-Phase Extraction (SPE) Cleanup (Optional) For complex matrices, an additional cleanup step using SPE can improve the purity of the sample.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Dissolve the dried extract from the previous step in a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-eluting solvent to remove interfering compounds.

  • Elution: Elute the this compound fraction with an appropriate solvent (e.g., methanol or a mixture of chloroform and methanol).

  • Evaporation: Evaporate the eluate to dryness.

2. Derivatization

Due to the likely presence of polar functional groups, derivatization of this compound is recommended to increase its volatility and thermal stability for GC-MS analysis. Silylation is a common and effective method.

a. Silylation Protocol

  • Ensure the dried extract is completely free of moisture.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract in a reaction vial.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS system.

3. GC-MS Instrumental Parameters

The following are typical starting parameters for the GC-MS analysis of derivatized alkaloids. These may need to be optimized for the specific instrument and column used.

Parameter Value
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection ModeSplitless
Injector Temperature280°C
Oven ProgramInitial temp: 100°C, hold for 2 minRamp: 10°C/min to 280°CHold: 10 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Mass Rangem/z 50-650
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis of this compound would involve the generation of a calibration curve using a certified reference standard. The following table illustrates how quantitative data for this compound and related compounds could be presented.

Compound Retention Time (min) Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z) Concentration (µg/g)
This compound-TMS18.5245839828012.3
Related Alkaloid 1-TMS19.214864262945.8
Related Alkaloid 2-TMS20.155144543082.1

Note: The m/z values are hypothetical and would need to be determined from the actual mass spectrum of the derivatized this compound.

Logical Relationship Diagram

This compound belongs to the broad class of diterpenoid alkaloids, which can be further sub-classified based on their chemical structure.

Diterpenoid Alkaloid Classification Diterpenoid_Alkaloids Diterpenoid Alkaloids Aconitum_Alkaloids Aconitum-type Diterpenoid_Alkaloids->Aconitum_Alkaloids Delphinium_Alkaloids Delphinium-type Diterpenoid_Alkaloids->Delphinium_Alkaloids Other_Types Other Structural Types Diterpenoid_Alkaloids->Other_Types Aconitine Aconitine Aconitum_Alkaloids->Aconitine Mesaconitine Mesaconitine Aconitum_Alkaloids->Mesaconitine Hypaconitine Hypaconitine Aconitum_Alkaloids->Hypaconitine This compound This compound Aconitum_Alkaloids->this compound

Caption: Classification of Diterpenoid Alkaloids.

This application note provides a comprehensive framework for the analysis of this compound by GC-MS. The detailed protocols for sample preparation, derivatization, and instrumental analysis, along with guidelines for data presentation, offer a solid starting point for researchers. Proper method development and validation are essential to ensure the accuracy and reliability of the results for this and other related diterpenoid alkaloids.

References

Application Notes and Protocols for In Vitro Assay Development of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acoforestinine is a novel diterpenoid alkaloid. While specific biological activities of this compound are currently under investigation, compounds belonging to the diterpenoid alkaloid class have demonstrated a wide range of pharmacological effects, including anti-inflammatory, analgesic, neuroprotective, and cytotoxic activities.[1][2] These activities are often attributed to their interaction with various cellular signaling pathways. This document provides a set of detailed protocols for the initial in vitro characterization of this compound, focusing on assays relevant to its potential therapeutic applications. The following protocols are designed to be adaptable and can be optimized based on preliminary findings.

Potential Signaling Pathways

Based on the known activities of related diterpenoid alkaloids, this compound may modulate key signaling pathways involved in cell survival, proliferation, and inflammation. A hypothetical signaling pathway that could be affected by this compound is the PI3K/Akt/NF-κB pathway, which is crucial in regulating the cellular response to stress and cytokines.

Acoforestinine_Signaling_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) Nucleus->Gene_Expression Induces

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Protocols

The following protocols describe standard in vitro assays to evaluate the cytotoxic, anti-inflammatory, and neuroprotective potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and is a primary indicator of its cytotoxic potential.[2]

Experimental Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat with this compound (various concentrations) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, MCF-7) or normal cell lines (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
195.34.8
1072.16.1
5048.95.5
10025.63.9
IC50 (µM) ~50
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and a positive control (cells + LPS + a known NO inhibitor, e.g., L-NAME).

  • Griess Assay: Collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.

Data Presentation:

Concentration (µM)NO Production (µM)% Inhibition
0 (Vehicle + LPS)25.80
122.114.3
1015.440.3
508.268.2
1004.582.6
Neuroprotective Effect Assay (Hydrogen Peroxide-Induced Oxidative Stress Model)

This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to differentiate for 5-7 days.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Induce oxidative stress by exposing the cells to hydrogen peroxide (H2O2) at a pre-determined toxic concentration (e.g., 100 µM) for 24 hours. Include a negative control (cells only), a vehicle control (cells + H2O2 + vehicle), and a positive control (cells + H2O2 + a known antioxidant, e.g., N-acetylcysteine).

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of cell viability relative to the H2O2-treated vehicle control.

Data Presentation:

Concentration (µM)Cell Viability (%)Standard Deviation
Control (No H2O2)1006.3
Vehicle + H2O245.25.1
1 + H2O255.84.9
10 + H2O270.35.5
50 + H2O285.16.2

Conclusion

These application notes and protocols provide a foundational framework for the in vitro evaluation of this compound. The results from these assays will offer initial insights into its potential cytotoxic, anti-inflammatory, and neuroprotective properties, thereby guiding further preclinical development. It is recommended to further investigate the mechanism of action by exploring its effects on specific molecular targets and signaling pathways identified from these preliminary screens.

References

Application Notes and Protocols for In Vivo Evaluation of Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vivo investigation of Acoforestinine, a diterpenoid alkaloid isolated from Aconitum handelianum. Based on the known biological activities of structurally related diterpenoid alkaloids, this document outlines experimental designs to assess the potential analgesic and anti-inflammatory properties of this compound. Detailed protocols and data presentation formats are provided to guide researchers in conducting these preclinical studies.

Hypothesized Biological Activities

While specific in vivo data for this compound is not yet available, diterpenoid alkaloids from the Aconitum genus are well-documented for their potent analgesic and anti-inflammatory effects.[1][2][3][4] It is hypothesized that this compound may exert its therapeutic effects through the modulation of key signaling pathways involved in pain and inflammation.

Potential Anti-Inflammatory Mechanism: The anti-inflammatory actions of related compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5] These pathways are central regulators of pro-inflammatory cytokine and mediator production.

Potential Analgesic Mechanism: The analgesic properties of diterpenoid alkaloids are frequently attributed to their ability to modulate voltage-gated sodium channels, particularly Nav1.7, which plays a crucial role in pain signal transmission. Additionally, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli, is another potential target.

Data Presentation

Quantitative data from the proposed in vivo experiments should be summarized in the following tabular formats for clarity and comparative analysis.

Table 1: Evaluation of Analgesic Activity in the Hot Plate Test

Treatment GroupDose (mg/kg)Latency Time (seconds) at 0 minLatency Time (seconds) at 30 minLatency Time (seconds) at 60 minLatency Time (seconds) at 90 minLatency Time (seconds) at 120 min
Vehicle Control-
Positive Control (e.g., Morphine)
This compound
This compound
This compound

Table 2: Evaluation of Analgesic Activity in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Number of Writhings% Inhibition
Vehicle Control-
Positive Control (e.g., Aspirin)
This compound
This compound
This compound

Table 3: Evaluation of Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 0 hrPaw Volume (mL) at 1 hrPaw Volume (mL) at 2 hrPaw Volume (mL) at 3 hrPaw Volume (mL) at 4 hr% Inhibition of Edema at 3 hr
Vehicle Control-
Positive Control (e.g., Indomethacin)
This compound
This compound
This compound

Experimental Protocols

The following are detailed protocols for the in vivo assessment of this compound's analgesic and anti-inflammatory potential. All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.

Protocol 1: Hot Plate Test for Thermal Analgesia

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Materials:

  • Hot plate apparatus maintained at 55 ± 0.5°C

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% DMSO)

  • Positive control: Morphine (10 mg/kg, i.p.)

  • Syringes and needles for administration

Procedure:

  • Acclimatize mice to the laboratory environment for at least 1 hour before the experiment.

  • Divide the animals into groups (n=6 per group): Vehicle control, Positive control, and at least three dose levels of this compound.

  • Measure the basal reaction time (latency) of each mouse by placing it on the hot plate and recording the time until it exhibits signs of discomfort (e.g., licking paws, jumping). A cut-off time of 30 seconds is set to prevent tissue damage.

  • Administer the vehicle, positive control, or this compound via the desired route (e.g., intraperitoneal - i.p.).

  • At 30, 60, 90, and 120 minutes post-administration, place each mouse on the hot plate and record the latency time as described in step 3.

  • Calculate the percentage increase in latency time for each group compared to the vehicle control.

Protocol 2: Acetic Acid-Induced Writhing Test for Visceral Analgesia

This test evaluates the peripheral analgesic activity of a compound by measuring the reduction in abdominal constrictions induced by an irritant.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% DMSO)

  • Positive control: Aspirin (100 mg/kg, p.o.)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles for administration

Procedure:

  • Acclimatize mice as described in Protocol 1.

  • Divide the animals into groups (n=6 per group).

  • Administer the vehicle, positive control, or this compound.

  • After a predetermined absorption time (e.g., 30 minutes for i.p., 60 minutes for oral), administer 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20 minutes.

  • Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

Protocol 3: Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% DMSO)

  • Positive control: Indomethacin (10 mg/kg, p.o.)

  • 1% (w/v) carrageenan solution in sterile saline

  • Plethysmometer

  • Syringes and needles for administration

Procedure:

  • Acclimatize rats to the laboratory environment.

  • Divide the animals into groups (n=6 per group).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, positive control, or this compound.

  • After the absorption period (e.g., 60 minutes for oral administration), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point. The percentage inhibition is calculated as: % Inhibition = [(Mean edema in control - Mean edema in treated) / Mean edema in control] x 100

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathways that may be modulated by this compound, as well as a general workflow for its in vivo evaluation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK_complex Inhibits (Hypothesized) DNA DNA NF-κB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Hypothesized Anti-Inflammatory Action of this compound via NF-κB Pathway Inhibition.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor Activates MAP3K MAP3K Receptor->MAP3K MAP2K MAP2K MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates This compound This compound This compound->MAPK Inhibits (Hypothesized) DNA DNA AP1_n->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Hypothesized Anti-Inflammatory Action of this compound via MAPK Pathway Inhibition.

G cluster_membrane Nociceptor Membrane cluster_signal Pain Signal Transmission Nav17 Nav1.7 Channel Na_in Na+ Influx Nav17->Na_in Allows Depolarization Depolarization Na_in->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Generates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Propagates This compound This compound This compound->Nav17 Blocks (Hypothesized)

Caption: Hypothesized Analgesic Action of this compound via Nav1.7 Channel Blockade.

G cluster_extracellular Extracellular cluster_membrane Nociceptor Membrane cluster_signal Pain Signal Transmission Noxious Stimuli Heat, Protons, Capsaicin TRPV1 TRPV1 Channel Noxious Stimuli->TRPV1 Activates Ca_in Ca2+/Na+ Influx TRPV1->Ca_in Allows Depolarization Depolarization Ca_in->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Generates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Propagates This compound This compound This compound->TRPV1 Modulates (Hypothesized)

Caption: Hypothesized Analgesic Action of this compound via TRPV1 Channel Modulation.

G cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis and Interpretation Acoforestinine_Prep This compound Formulation Grouping Animal Grouping & Dosing Acoforestinine_Prep->Grouping Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Grouping Ethical_Approval Ethical Approval Ethical_Approval->Acoforestinine_Prep Analgesic_Tests Analgesic Tests (Hot Plate, Writhing) Grouping->Analgesic_Tests Anti_inflammatory_Tests Anti-inflammatory Test (Paw Edema) Grouping->Anti_inflammatory_Tests Data_Collection Data Collection Analgesic_Tests->Data_Collection Anti_inflammatory_Tests->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Mechanism_Hypothesis Mechanism Hypothesis (Signaling Pathways) Statistical_Analysis->Mechanism_Hypothesis Conclusion Conclusion & Future Work Mechanism_Hypothesis->Conclusion

Caption: General Workflow for the In Vivo Experimental Design of this compound.

References

Application Notes and Protocols for Acacetin, a Natural Flavonoid with Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring flavonoid found in various plants, including Robinia pseudoacacia (black locust) and Turnera diffusa (damiana). It has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties. This document provides detailed application notes and protocols for the in vitro evaluation of Acacetin's effects on cancer cells, with a focus on its mechanism of action through apoptosis induction and modulation of key signaling pathways. While the originally requested "Acoforestinine" did not yield specific scientific data, Acacetin serves as a well-researched alternative with a similar intended application.

Data Presentation

The following tables summarize the quantitative effects of Acacetin on various cancer cell lines as reported in peer-reviewed literature.

Table 1: Cytotoxicity of Acacetin (IC50 Values)

Cell LineCancer TypeTime Point (hours)IC50 (µM)
A549Non-Small-Cell Lung Carcinoma2437.49
4824.09
7228.31[1][2]
H1299Non-Small-Cell Lung Carcinoma2425.89
4827.17
7231.24[1][2]
MCF-7Breast Cancer2426.4

Table 2: Induction of Apoptosis by Acacetin in MCF-7 Cells

Acacetin Concentration (µM)Percentage of Apoptotic Cells (Sub-G1 Population)
03.0%
257.2%
5024.6%
10034.9%
15040.7%

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of Acacetin in cell culture.

Protocol 1: Cell Culture and Maintenance

This protocol outlines the general procedure for culturing and maintaining adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, H1299, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • Culture flasks or plates

  • Incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • General cell culture consumables (pipettes, tubes, etc.)

Procedure:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cell suspension to a culture flask and place it in a 37°C, 5% CO₂ incubator.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cell monolayer with sterile PBS.

    • Add a sufficient volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed new culture flasks at the desired density.

Protocol 2: Acacetin Treatment

This protocol describes how to treat cultured cancer cells with Acacetin.

Materials:

  • Acacetin powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cultured cancer cells in flasks or plates

  • Complete growth medium

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Acacetin in DMSO (e.g., 10 mM).

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed the cancer cells in multi-well plates or flasks at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Treatment:

    • Prepare working solutions of Acacetin by diluting the stock solution in complete growth medium to the desired final concentrations.

    • Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of Acacetin.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest Acacetin concentration).

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Acacetin.

Materials:

  • Cells treated with Acacetin in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After the Acacetin treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 4: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells.

Materials:

  • Cells treated with Acacetin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including floating and adherent cells) after Acacetin treatment.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 5: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of proteins involved in apoptosis.

Materials:

  • Cells treated with Acacetin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Acacetin Treatment cluster_analysis Downstream Analysis start Start with Cryopreserved Cancer Cell Line thaw Thaw and Culture Cells start->thaw seed Seed Cells for Experiment thaw->seed treat Treat Cells with Acacetin (various conc.) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate viability Cell Viability Assay (MTT) incubate->viability apoptosis Apoptosis Assay (Flow Cytometry) incubate->apoptosis western Protein Expression (Western Blot) incubate->western

Caption: Experimental workflow for evaluating the anti-cancer effects of Acacetin.

Acacetin-Induced Apoptosis Signaling Pathway

acacetin_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway acacetin Acacetin fas Fas/FasL acacetin->fas bax Bax (Upregulated) acacetin->bax bcl2 Bcl-2 (Downregulated) acacetin->bcl2 caspase8 Caspase-8 fas->caspase8 caspase3 Caspase-3 caspase8->caspase3 mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed signaling pathway for Acacetin-induced apoptosis in cancer cells.

References

Application Notes and Protocols for Target Identification of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification of molecular targets is a critical step in the development of new drugs from natural products. Understanding the specific proteins or cellular pathways with which a bioactive compound interacts is essential for elucidating its mechanism of action, optimizing its therapeutic effects, and assessing potential side effects.[1][2][3] This document provides an overview and detailed protocols for common experimental strategies used to identify the targets of bioactive natural products, such as Acoforestinine. The methods described herein are broadly applicable to a wide range of small molecules.

The two main approaches for target identification are chemical probe-based methods and label-free methods.[1][4]

  • Chemical Probe-Based Methods: These techniques involve modifying the natural product with a tag (e.g., biotin, a fluorescent dye, or a photoreactive group) to facilitate the isolation and identification of its binding partners.

  • Label-Free Methods: These approaches identify targets by observing changes in protein stability or other biophysical properties upon direct interaction with the unmodified natural product.

The choice of method depends on the chemical nature of the natural product, its known structure-activity relationships, and the specific research question.

Key Target Identification Strategies

A variety of techniques can be employed for target identification. The following table summarizes some of the most common methods, their principles, and key considerations.

Method Principle Advantages Disadvantages
Affinity Chromatography The natural product is immobilized on a solid support and used as bait to capture its binding partners from a cell lysate.Relatively straightforward, can identify high-affinity interactions.Requires chemical modification of the natural product, which may alter its binding properties; risk of identifying non-specific binders.
Activity-Based Protein Profiling (ABPP) Uses reactive probes that covalently bind to the active sites of specific enzyme families to identify targets.Can identify enzyme targets in their native cellular context; provides information about enzyme activity.Limited to specific enzyme classes with suitable reactive probes; requires a reactive group on the natural product or probe.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that the binding of a small molecule can stabilize its target protein against proteolysis.Does not require modification of the natural product; can be performed in complex biological mixtures.May not be suitable for all protein-ligand interactions; requires careful optimization of protease concentration.
Thermal Shift Assay (TSA) Measures the change in the thermal denaturation temperature of a protein upon ligand binding.Label-free; can be used for high-throughput screening.Requires purified proteins; may not be sensitive enough for weak interactions.
Computational Methods (Reverse Docking) Involves docking a small molecule into the binding sites of a large number of protein structures to predict potential targets.High-throughput and cost-effective; can generate hypotheses for further experimental validation.Predictions require experimental validation; accuracy depends on the quality of protein structures and scoring functions.

Experimental Protocols

Protocol 1: Affinity Chromatography-Based Target Pull-Down

This protocol describes the identification of protein targets of a natural product using an affinity matrix.

Workflow Diagram:

Affinity_Chromatography_Workflow cluster_prep Preparation cluster_binding Binding and Washing cluster_analysis Analysis A Immobilize Natural Product on Beads C Incubate Lysate with Beads A->C B Prepare Cell Lysate B->C D Wash Beads to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Separate Proteins (SDS-PAGE) E->F G Identify Proteins (Mass Spectrometry) F->G

Caption: Workflow for affinity chromatography-based target identification.

Materials:

  • Natural product of interest

  • NHS-activated Sepharose beads (or other suitable resin)

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cell line of interest

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or a solution of the free natural product)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer

Procedure:

  • Immobilization of the Natural Product:

    • Dissolve the natural product in a suitable solvent.

    • Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.

    • Immediately mix the natural product solution with the beads in coupling buffer and incubate overnight at 4°C with gentle rotation.

    • Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.

    • Wash the beads extensively with wash buffer to remove any unbound natural product.

  • Preparation of Cell Lysate:

    • Culture cells to the desired confluency and harvest.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Affinity Pull-Down:

    • Incubate the clarified cell lysate with the natural product-conjugated beads (and control beads without the natural product) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using elution buffer.

    • Neutralize the eluate if using a low pH elution buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie blue or silver staining.

    • Excise the protein bands of interest and identify the proteins by mass spectrometry.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the identification of protein targets based on their stabilization against proteolysis upon binding to the natural product.

Workflow Diagram:

DARTS_Workflow cluster_treatment Treatment cluster_digestion Protease Digestion cluster_analysis Analysis A Prepare Cell Lysate B Treat Lysate with Natural Product or Vehicle A->B C Add Protease (e.g., Pronase) B->C D Incubate to Allow Digestion C->D E Stop Digestion D->E F Analyze by SDS-PAGE and Western Blot or MS E->F

Caption: Workflow for the DARTS target identification method.

Materials:

  • Natural product of interest

  • Cell line of interest

  • Lysis buffer (M-PER or similar, without protease inhibitors)

  • Protease (e.g., Pronase, thermolysin)

  • Protease stop solution (e.g., EDTA for metalloproteases, PMSF for serine proteases)

  • SDS-PAGE reagents and equipment

  • Western blot reagents and equipment or Mass spectrometer

Procedure:

  • Preparation of Cell Lysate:

    • Prepare a cell lysate as described in Protocol 1, but omit protease inhibitors.

    • Determine the protein concentration.

  • Drug Treatment:

    • Aliquot the cell lysate into two tubes.

    • To one tube, add the natural product to the desired final concentration.

    • To the other tube, add the same volume of vehicle (e.g., DMSO) as a control.

    • Incubate for 1 hour at room temperature.

  • Protease Digestion:

    • Add the protease to both the drug-treated and vehicle-treated lysates. The optimal protease concentration and digestion time should be determined empirically.

    • Incubate at room temperature for the optimized time.

  • Analysis:

    • Stop the digestion by adding the appropriate protease stop solution.

    • Analyze the samples by SDS-PAGE.

    • Proteins that are stabilized by the natural product will be protected from proteolysis and will appear as more intense bands in the drug-treated lane compared to the vehicle-treated lane.

    • Identify the protected protein bands by Western blotting (if a candidate target is suspected) or by mass spectrometry.

Signaling Pathway Analysis

Once a target protein has been identified, it is crucial to understand its role in cellular signaling pathways.

Logical Relationship Diagram:

Pathway_Analysis cluster_identification Target Identification cluster_validation Functional Validation cluster_pathway Pathway Elucidation A Natural Product (e.g., this compound) B Identified Target Protein A->B Binds to C Modulation of Target Activity/Expression B->C Leads to D Upstream/Downstream Signaling Events C->D Affects E Cellular Response (e.g., Apoptosis, Proliferation) D->E Results in

Caption: Logical flow from target identification to pathway elucidation.

Further experiments, such as Western blotting for key signaling molecules, gene expression analysis, and cellular assays, can be used to map the signaling pathway modulated by the natural product and its identified target.

Disclaimer: These protocols provide a general framework. The specific conditions for each experiment, such as buffer compositions, incubation times, and concentrations of reagents, should be optimized for the specific natural product and biological system under investigation.

References

Application Notes and Protocols for the Derivatization of Fumonisin B1 for Improved Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Fumonisin B1 Derivatization for Improved Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fumonisin B1 (FB1) is a mycotoxin produced by certain Fusarium molds, commonly found in corn and other grains. Due to its potential health risks, including being classified as a possible human carcinogen, sensitive and reliable analytical methods are crucial for its detection and quantification in food and feed.[1] Fumonisin B1 lacks a native chromophore or fluorophore, making its direct detection by UV or fluorescence spectroscopy challenging.[2] Chemical derivatization is a widely employed strategy to introduce a fluorescent tag onto the FB1 molecule, thereby significantly enhancing its detectability by HPLC with fluorescence detection (HPLC-FLD).[3]

This document provides detailed application notes and protocols for the derivatization of Fumonisin B1, primarily focusing on the widely used o-phthaldialdehyde (OPA) derivatization method.

Principle of OPA Derivatization

The primary amine group of Fumonisin B1 reacts with o-phthaldialdehyde (OPA) in the presence of a thiol agent, such as 2-mercaptoethanol (B42355) (2-ME), to form a highly fluorescent isoindole derivative.[3] This reaction is rapid and allows for the sensitive detection of fumonisins at low concentrations. The resulting derivative is then separated by reversed-phase HPLC and quantified using a fluorescence detector.

Quantitative Data Summary

The following tables summarize the performance characteristics of HPLC-FLD methods for the analysis of Fumonisin B1 and B2 following OPA derivatization, as reported in various studies.

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
Fumonisin B10.10 mg/kg-Maize[4]
Fumonisin B20.26 mg/kg-Maize
Fumonisin B10.006 µg/mL-Food Matrices
Fumonisin B20.012 µg/mL-Food Matrices
Fumonisin B129.2 µg/kg-Corn and Corn Products
Fumonisin B217.5 µg/kg-Corn and Corn Products
Fumonisin B117.67 ng/mL53.55 ng/mL-
Fumonisin B1~50 ng/g-Corn and Horse Feed
Fumonisin B2~100 ng/g-Corn and Horse Feed

Table 2: Recovery and Precision Data

AnalyteRecovery (%)Relative Standard Deviation (RSD) (%)MatrixReference
Fumonisin B1 & B285.6 - 119.2-Maize
Fumonisin B1-0.85 (intraday)Food Matrices
Fumonisin B2-0.83 (intraday)Food Matrices
Fumonisin B179.4 - 94.5-Corn and Corn Products
Fumonisin B279.9 - 98.0-Corn and Corn Products
Fumonisin B167 - 1005.5 - 26.4Botanical Roots
Fumonisin B175.1 - 1091.0 - 16.7 (inter-assay)Cornmeal
Fumonisin B296.0 - 115.21.0 - 16.7 (inter-assay)Cornmeal

Experimental Protocols

Materials and Reagents
Preparation of Derivatization Reagent (OPA Reagent)
  • Dissolve 40 mg of o-phthaldialdehyde (OPA) in 1 mL of methanol.

  • Add 5 mL of 0.1 M sodium tetraborate solution.

  • Add 50 µL of 2-mercaptoethanol (2-ME).

  • Mix thoroughly.

  • Store the reagent in a sealed, amber vial at room temperature or refrigerated. The reagent is typically stable for up to one week.

Sample Preparation and Cleanup

Effective sample preparation is critical to remove interfering matrix components. The following is a general workflow. Specific protocols may vary depending on the sample matrix.

  • Extraction: Homogenize the sample and extract the fumonisins using a suitable solvent mixture, such as methanol/water or acetonitrile/water.

  • Cleanup: Use either Solid-Phase Extraction (SPE) with strong anion exchange (SAX) cartridges or Immunoaffinity Columns (IAC) for extract purification. IACs are highly specific and often provide cleaner extracts.

Derivatization Procedure (Pre-column)
  • Transfer an aliquot (e.g., 50-200 µL) of the cleaned sample extract or standard solution into a small vial.

  • Add an aliquot (e.g., 50 µL) of the OPA derivatization reagent.

  • Vortex the mixture for a defined period (e.g., 30 seconds to 1 minute). The reaction is typically rapid at room temperature.

  • Inject a specific volume (e.g., 20 µL) of the derivatized solution into the HPLC system. It is crucial to maintain a consistent time between derivatization and injection as the fluorescence intensity of the derivative can be time-dependent.

HPLC-FLD Conditions
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol or acetonitrile and an aqueous buffer (e.g., sodium dihydrogen phosphate or formic acid). A common mobile phase is a mixture of methanol and 0.1 M sodium dihydrogen phosphate buffer (e.g., 77:23 v/v), with the pH adjusted to around 3.3-3.5.

  • Flow Rate: Typically 1.0 - 1.2 mL/min.

  • Fluorescence Detector Wavelengths: Excitation at 335 nm and emission at 440 nm.

Visualizations

Experimental Workflow for Fumonisin B1 Analysis

Fumonisin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Corn) Extraction Extraction (Methanol/Water) Sample->Extraction Cleanup Cleanup (IAC or SPE) Extraction->Cleanup Derivatization Derivatization with OPA/2-ME Cleanup->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC FLD Fluorescence Detection (Ex: 335 nm, Em: 440 nm) HPLC->FLD Quantification Data Analysis and Quantification FLD->Quantification Derivatization_Detection_Logic FB1 Fumonisin B1 (Primary Amine Group, Non-fluorescent) Derivative Fluorescent Isoindole Derivative FB1->Derivative Reaction OPA OPA + 2-ME (Derivatizing Reagents) OPA->Derivative HPLC HPLC System Derivative->HPLC Injection & Separation FLD Fluorescence Detector HPLC->FLD Elution Signal Quantifiable Signal FLD->Signal Detection

References

Troubleshooting & Optimization

Navigating the Synthesis of Acoforestinine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development embarking on the chemical synthesis of Acoforestinine, this technical support center provides a forward-looking guide. As a complex diterpenoid alkaloid isolated from Aconitum handelianum, this compound (Molecular Formula: C35H51NO10) presents a formidable synthetic challenge.[1] Due to the absence of a published total synthesis, this guide focuses on anticipated challenges and strategic considerations, drawing parallels from the synthesis of structurally related Aconitum alkaloids.

Frequently Asked Questions (FAQs): Strategic Considerations for this compound Synthesis

Q1: What are the primary structural challenges in the total synthesis of this compound?

A1: The core difficulties in synthesizing this compound lie in the construction of its highly caged and densely functionalized hexacyclic core. Key challenges include:

  • Stereocontrol: The molecule possesses numerous contiguous stereocenters, requiring highly diastereoselective and enantioselective transformations.

  • Quaternary Centers: The formation of sterically hindered quaternary carbon centers, particularly those bearing multiple functional groups, will demand robust and specialized synthetic methods.

  • Dense Functionalization: The strategic introduction and manipulation of a variety of oxygen-containing functional groups (hydroxyls, esters, ethers) on a complex scaffold is a significant hurdle, requiring careful use of protecting groups and chemoselective reagents.

  • Ring System Assembly: The construction of the intricate bridged and fused ring system characteristic of aconitine-type alkaloids is a major undertaking.

Q2: What retrosynthetic disconnections are logical starting points for planning the synthesis?

A2: A plausible retrosynthetic analysis would involve disconnecting the molecule at key flexible points to simplify the target into more manageable precursors. A possible strategy is illustrated below and focuses on disconnecting the ester side chains and then strategically opening the core ring structures.

G Aco This compound FragA Hexacyclic Core (this compound Aglycone) Aco->FragA Late-stage esterification Sidechains Ester Sidechains (e.g., Anisoyl, Acetyl) Aco->Sidechains Ester disconnection FragB Key Cyclization Precursor (e.g., for Ring C/D formation) FragA->FragB Ring-closing metathesis or intramolecular aldol (B89426) FragC Functionalized Decalin System (A/B Rings) FragB->FragC Diels-Alder or Michael addition Start Chiral Pool Starting Material (e.g., from Carvone) FragC->Start Multi-step functionalization

Caption: Retrosynthetic analysis of this compound.

Q3: How can the stereochemistry of the multiple hydroxyl groups be controlled?

A3: Achieving the correct stereochemistry will likely involve a combination of substrate-directed reactions, chiral auxiliaries, and asymmetric catalysis. For hydroxyl group installation, options include:

  • Substrate-Controlled Reductions: Using bulky reducing agents to control the facial selectivity of ketone reductions based on the existing steric environment of an advanced intermediate.

  • Asymmetric Dihydroxylation: Employing Sharpless Asymmetric Dihydroxylation or similar methods on olefin precursors to set key diol stereocentries.

  • Epoxidation and Ring-Opening: Asymmetric epoxidation of an alkene followed by regioselective and stereospecific nucleophilic opening can establish two adjacent stereocenters.

Troubleshooting Hypothetical Synthetic Steps

While no established protocol exists, the synthesis of related alkaloids suggests potential pitfalls. Here are some anticipated problems and potential solutions in a question-and-answer format.

Problem/Question Potential Cause Suggested Troubleshooting Steps
Q: Low diastereoselectivity is observed in a key cyclization step (e.g., intramolecular Diels-Alder or aldol reaction). What can be done? The transition state energies for the formation of different diastereomers are too similar. The chosen reaction conditions (temperature, solvent, Lewis acid) may not be optimal for differentiation.1. Modify the Lewis Acid: Screen a variety of Lewis acids (e.g., TiCl4, SnCl4, Me2AlCl) to find one that imposes greater steric hindrance in the transition state. 2. Change the Solvent: Altering solvent polarity can influence the compactness of the transition state. 3. Adjust the Temperature: Lowering the reaction temperature is a standard method to enhance selectivity. 4. Substrate Modification: Temporarily install a bulky protecting group near the reaction center to bias the facial selectivity of the cyclization.
Q: A late-stage oxidation reaction is proving unselective, leading to a mixture of products. How can this be addressed? The complex scaffold has multiple sites susceptible to oxidation with similar reactivity. The oxidizing agent is not sufficiently selective.1. Use a Directing Group: Install a temporary functional group (e.g., a silyl (B83357) ether) that can direct an oxidizing agent to a specific position. 2. Enzymatic Oxidation: Consider using a biocatalytic approach with an oxidoreductase enzyme, which can offer exquisite site-selectivity. 3. Protecting Group Strategy: Re-evaluate the protecting group scheme to mask other sensitive sites before attempting the oxidation.
Q: A crucial C-C bond formation via a coupling reaction (e.g., Suzuki, Stille) is failing on an advanced intermediate. Why might this be? Steric hindrance around the coupling sites is preventing the catalyst from accessing the reaction centers. The functional groups on the substrate may be poisoning the catalyst.1. Screen Catalysts and Ligands: Test a wide range of palladium or nickel catalysts with different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that have varying steric and electronic properties. 2. Change Coupling Partners: If a boronic acid is failing, try a trifluoroborate salt or an organotin reagent, which can have different reactivity profiles. 3. Degas Thoroughly: Ensure all oxygen is removed from the reaction mixture, as it can deactivate the catalyst.

Proposed Experimental Protocols for Key Transformations

The following are hypothetical, detailed protocols for key reactions that would likely be necessary in an this compound synthesis.

Protocol 1: Asymmetric Diels-Alder Cycloaddition for A/B Ring System Construction

Objective: To construct a functionalized decalin system corresponding to the A and B rings of this compound with high stereocontrol.

Methodology:

  • To a solution of a chiral dienophile (1.0 eq) in dry dichloromethane (B109758) (0.1 M) at -78 °C under an argon atmosphere, add a solution of a suitable Lewis acid catalyst (e.g., (R)-CBS catalyst, 0.1 eq).

  • Stir the mixture for 15 minutes.

  • Add a solution of the diene precursor (1.2 eq) in dichloromethane dropwise over 30 minutes.

  • Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-6 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired cycloadduct.

Protocol 2: Substrate-Controlled Diastereoselective Reduction of a Bridged Ketone

Objective: To install a hydroxyl group with the correct stereochemistry on a rigid, bridged-ring intermediate.

Methodology:

  • Dissolve the ketone substrate (1.0 eq) in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (1:1, 0.05 M) and cool the solution to -40 °C.

  • In a separate flask, prepare a solution of a bulky reducing agent such as L-Selectride® (1.5 eq, 1.0 M solution in THF).

  • Add the L-Selectride® solution to the ketone solution dropwise via syringe. The bulky nature of the reagent should favor attack from the less hindered face of the ketone.

  • Stir the reaction at -40 °C for 2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of 30% hydrogen peroxide, followed by a 3 M aqueous solution of sodium hydroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate (B1210297) (3x).

  • Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Purify via flash chromatography to isolate the desired alcohol.

Visualizing Synthetic Strategy and Workflow

The following diagrams illustrate a potential workflow and decision-making process for key stages of the synthesis.

G cluster_0 Synthetic Workflow: C-Ring Cyclization A Prepare Advanced Precursor B Screen Cyclization Conditions (e.g., RCM) A->B C TLC/LC-MS Analysis B->C D Successful Cyclization? C->D E Purify Product D->E Yes H Re-optimize Conditions (Catalyst, Solvent, Temp) D->H No F Characterize (NMR, HRMS) E->F G Proceed to Next Step F->G H->B

Caption: Experimental workflow for a key cyclization step.

This guide provides a foundational framework for approaching the synthesis of this compound. Success will depend on rigorous experimental design, careful optimization of each step, and potentially the development of novel synthetic methodologies to overcome the inherent challenges of this complex natural product.

References

Technical Support Center: Optimizing Acoforestinine and Related Alkaloid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis and modification of aconitine-type alkaloids?

A1: The primary challenges in working with aconitine-type alkaloids, a class of complex diterpenoid alkaloids, include managing their inherent toxicity, dealing with their complex and sensitive structures, and controlling reaction selectivity. These molecules often possess multiple reactive functional groups, including esters, hydroxyl groups, and a complex polycyclic core. A significant issue is the facile hydrolysis of the ester groups at C-8 and C-14 under various conditions, which can lead to a mixture of less active or desired products.[1][2][3]

Q2: How can I minimize the hydrolysis of ester groups during a reaction?

A2: To minimize ester hydrolysis, it is crucial to control the reaction conditions carefully. This includes maintaining a neutral or slightly acidic pH, as alkaline conditions readily promote saponification. The use of anhydrous solvents and reagents is also critical to prevent water-mediated hydrolysis. Temperature control is another key factor; running reactions at lower temperatures can help to reduce the rate of hydrolysis.[2][3]

Q3: What are the recommended analytical techniques for monitoring the progress of reactions involving aconitine (B1665448) alkaloids?

A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly HPLC-MS/MS, is a highly effective method for monitoring these reactions. This technique allows for the separation and quantification of the starting materials, intermediates, and products with high sensitivity and specificity. For more rapid analysis, High-Performance Thin-Layer Chromatography (HPTLC) can also be a valuable tool for visualizing changes in the alkaloid profile.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low reaction yield with multiple unidentified byproducts 1. Decomposition of the starting material or product. 2. Presence of reactive impurities in solvents or reagents. 3. Side reactions due to inappropriate temperature or pH.1. Perform a stability study of your starting material under the reaction conditions. 2. Use freshly distilled or high-purity anhydrous solvents. 3. Optimize the reaction temperature and buffer the reaction mixture if necessary.
Inconsistent reaction outcomes between batches 1. Variability in the quality of reagents or starting materials. 2. Inconsistent reaction setup and conditions (e.g., stirring rate, heating). 3. Atmospheric moisture affecting the reaction.1. Source high-purity, well-characterized starting materials. 2. Develop and strictly follow a standard operating procedure (SOP). 3. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Product isolation is difficult due to similar polarities of products and byproducts 1. Incomplete reaction leading to a mixture of starting material and product. 2. Formation of isomeric byproducts.1. Drive the reaction to completion by adjusting stoichiometry or reaction time. 2. Employ advanced chromatographic techniques such as preparative HPLC or counter-current chromatography for separation.
Target product is not formed, and only starting material is recovered 1. Catalyst is inactive or poisoned. 2. Reaction temperature is too low. 3. Incorrect reagents were used.1. Use a fresh batch of catalyst and ensure no catalyst poisons are present. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Verify the identity and purity of all reagents before use.

Key Experimental Protocols

General Protocol for Monitoring Aconitine Alkaloid Modification via HPLC-MS

This protocol outlines a general method for monitoring a reaction involving the modification of an aconitine alkaloid.

Materials:

  • Aconitine alkaloid standard

  • Reaction mixture aliquots

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column

  • Mass spectrometer with an electrospray ionization (ESI) source

Methodology:

  • Sample Preparation: At designated time points, withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary, and dilute the aliquot with a 1:1 mixture of acetonitrile and water to a final concentration suitable for HPLC-MS analysis.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 2.6 µm particle size

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350 °C

    • Scan Range: m/z 100-1000

    • For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of the reactants and expected products.

  • Data Analysis: Integrate the peak areas of the starting material and the product(s) to determine the reaction progress and approximate yield over time.

Visualizing Reaction Logic and Pathways

To aid in understanding the relationships between experimental parameters and outcomes, the following diagrams are provided.

Reaction_Troubleshooting_Workflow Start Low Yield or Unexpected Byproducts Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Check_Atmosphere Ensure Inert Atmosphere (if required) Start->Check_Atmosphere Optimize_Stoichiometry Adjust Reagent Stoichiometry Check_Purity->Optimize_Stoichiometry Check_Conditions->Optimize_Stoichiometry Check_Atmosphere->Optimize_Stoichiometry Purification Optimize Purification Strategy Optimize_Stoichiometry->Purification Success Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Aconitine_Hydrolysis_Pathway Aconitine Aconitine (Diester) C-8 Acetyl, C-14 Benzoyl Benzoylaconine Benzoylaconine (Monoester) Hydrolysis at C-8 Aconitine->Benzoylaconine H2O / OH- (deacetylation) Aconine Aconine (Aminoalcohol) Hydrolysis at C-14 Benzoylaconine->Aconine H2O / OH- (debenzoylation)

Caption: Simplified hydrolysis pathway of Aconitine.

References

Technical Support Center: Acoforestinine Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Acoforestinine Purification Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a complex diterpenoid alkaloid with significant therapeutic potential. Its purification is challenging due to its low natural abundance, susceptibility to degradation under certain pH and temperature conditions, and the presence of structurally similar alkaloids that co-extract and are difficult to separate using conventional chromatographic methods.

Q2: Which extraction method is recommended for maximizing the yield of this compound?

The choice of extraction method can significantly impact the yield and purity of this compound. While traditional methods like maceration and Soxhlet extraction are used, modern techniques often provide better efficiency.[1][2] Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE) are recommended for their efficiency and reduced solvent consumption.[3][4]

Q3: How can I minimize the degradation of this compound during extraction and purification?

This compound is sensitive to heat and prolonged exposure to acidic or basic conditions. To minimize degradation, consider the following:

  • Employ extraction techniques that operate at low temperatures, such as ultrasound-assisted extraction (UAE) or SFE.[2]

  • Use buffered solutions to maintain a stable pH during liquid-liquid extractions.

  • Minimize the duration of each purification step and store fractions at low temperatures, preferably under an inert atmosphere (e.g., nitrogen or argon).

Q4: What are the most effective chromatographic techniques for purifying this compound?

A multi-step chromatographic approach is typically necessary for high-purity this compound. A common strategy involves:

  • Initial clean-up: Solid-phase extraction (SPE) to remove major impurities.

  • Fractionation: Medium-pressure liquid chromatography (MPLC) or flash chromatography on silica (B1680970) gel or alumina.

  • Final polishing: High-performance liquid chromatography (HPLC), particularly reversed-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC), is often required to separate this compound from its closely related analogues.

Q5: How can I confirm the identity and purity of my final this compound sample?

A combination of analytical techniques is essential for unambiguous identification and purity assessment. These include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): To assess purity by identifying co-eluting impurities.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Solution
Inefficient cell wall disruption For plant material, ensure it is finely ground. Consider pre-treatment methods like freeze-drying or enzymatic digestion to improve cell lysis.
Inappropriate solvent selection The polarity of the extraction solvent is critical. Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), ethyl acetate, and mixtures thereof) to find the optimal one for this compound.
Insufficient extraction time or temperature Optimize the extraction duration and temperature. For heat-sensitive compounds, consider non-thermal methods like ultrasound-assisted extraction (UAE) or pulsed electric field (PEF) extraction.
Degradation during extraction If this compound is pH-sensitive, consider adding a buffer to your extraction solvent. For light-sensitive compounds, perform the extraction in amber glassware.
Problem 2: Co-elution of Impurities during HPLC Purification
Possible Cause Troubleshooting Solution
Suboptimal mobile phase composition Systematically vary the solvent gradient and the organic modifier (e.g., acetonitrile (B52724) vs. methanol). The addition of ion-pairing reagents or modifiers like formic acid or trifluoroacetic acid can improve peak shape and resolution.
Inappropriate stationary phase If co-elution persists on a standard C18 column, try a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded column. For highly polar compounds, consider HILIC.
Column overloading Reduce the sample concentration or the injection volume. Overloading can lead to peak broadening and poor separation.
Presence of structurally similar impurities If impurities are isomers or closely related alkaloids, a single chromatographic step may be insufficient. Consider an orthogonal purification strategy, such as combining reversed-phase HPLC with a subsequent separation based on a different principle, like ion-exchange or chiral chromatography.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Air-dry and grind the plant material to a fine powder (40-60 mesh).

  • Extraction:

    • Suspend the powdered material in a 1:10 (w/v) ratio of solid to solvent (e.g., 10 g of powder in 100 mL of 80% ethanol in water).

    • Place the suspension in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 25°C.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up of Crude Extract
  • Sample Preparation: Dissolve the crude extract in a minimal amount of the appropriate loading solvent (e.g., 10% methanol in water).

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 10 mL of 20% methanol in water to elute polar impurities.

  • Elution: Elute the this compound-containing fraction with 10 mL of 80% methanol in water.

  • Drying: Dry the eluted fraction under a stream of nitrogen gas or by lyophilization.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound

Extraction Method Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
Maceration80% Ethanol25480.815
SoxhletMethanol65121.218
UAE80% Ethanol250.51.525
SFECO₂ + 5% Ethanol4021.830

Visualizations

experimental_workflow start Plant Material extraction Extraction (UAE/SFE) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe mple MPLC/Flash Chromatography spe->mple hplc RP-HPLC mple->hplc pure_compound Pure this compound hplc->pure_compound

Caption: this compound Purification Workflow.

troubleshooting_logic low_yield Low Yield cause1 Inefficient Extraction low_yield->cause1 cause2 Degradation low_yield->cause2 solution1a Optimize Solvent cause1->solution1a solution1b Enhance Disruption (UAE) cause1->solution1b solution2a Lower Temperature cause2->solution2a solution2b Control pH cause2->solution2b

Caption: Troubleshooting Low Extraction Yield.

References

Overcoming Acoforestinine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My Acoforestinine solution appears to be losing potency over a short period. What could be the cause?

A1: Loss of this compound potency is likely due to chemical instability, particularly hydrolysis of its ester groups.[1][2][3] this compound is a diterpenoid alkaloid, and similar compounds are known to be susceptible to degradation in solution, especially under non-optimal pH and temperature conditions.[4][5] The primary degradation pathway for such alkaloids is the hydrolysis of the C8-acetyl and C14-benzoyl groups, leading to less active monoester and alcohol amine derivatives.

Q2: What are the primary degradation products of this compound likely to be?

A2: Based on the structure of related aconitine-type alkaloids, the primary degradation products of this compound are expected to be its monoester and fully hydrolyzed derivatives. For instance, hydrolysis of aconitine (B1665448) yields benzoylaconine (B606023) and aconine. Therefore, for this compound, one would expect the formation of deacetyl-Acoforestinine, debenzoyl-Acoforestinine, and ultimately, the fully hydrolyzed this compound core.

Q3: How can I monitor the stability of my this compound solution?

A3: The most effective way to monitor the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection. This will allow you to separate and quantify this compound from its degradation products over time.

Q4: What are the recommended storage conditions for this compound solutions?

A4: To minimize degradation, this compound solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. The pH of the solution is also a critical factor; for similar alkaloids, neutral to slightly acidic conditions are generally preferred to minimize hydrolysis. It is advisable to prepare fresh solutions for each experiment whenever possible.

Troubleshooting Guides

Issue: Unexpected peaks appearing in my HPLC chromatogram during this compound analysis.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use mass spectrometry (MS) to determine the mass of the unexpected peaks. Compare these masses to the expected masses of this compound degradation products (e.g., deacetyl-Acoforestinine, debenzoyl-Acoforestinine).

    • Review Solution Preparation and Storage:

      • Was the solution prepared fresh?

      • At what temperature was it stored?

      • What was the pH of the solvent?

    • Perform a Forced Degradation Study: Intentionally degrade a sample of this compound (e.g., by adjusting pH or temperature) to confirm the identity of the degradation peaks.

Issue: Inconsistent results in bioassays using this compound.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Assess Stability in Assay Buffer: Incubate this compound in your cell culture or assay buffer for the duration of your experiment. Analyze samples at different time points by HPLC to quantify the extent of degradation.

    • Adjust Assay Conditions:

      • If degradation is significant, consider reducing the incubation time.

      • Evaluate if the pH of your assay medium can be adjusted without affecting the biological system.

      • Prepare this compound stock solutions in a stabilizing solvent (e.g., DMSO) and add them to the assay medium immediately before the experiment.

Data Presentation

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Solution under Different Temperature Conditions (pH 7.4)

Storage Temperature0 hours (% Remaining)24 hours (% Remaining)48 hours (% Remaining)72 hours (% Remaining)
25°C10085.272.160.5
4°C10098.696.594.3
-20°C10099.899.599.2

Table 2: Hypothetical Influence of pH on this compound Stability (1 mg/mL) at 25°C

pH0 hours (% Remaining)12 hours (% Remaining)24 hours (% Remaining)
5.010099.198.2
7.410092.585.2
9.010075.358.4

Experimental Protocols

Protocol 1: HPLC-MS Method for this compound Stability Testing

  • Objective: To quantify the concentration of this compound and its primary degradation products in a solution over time.

  • Materials:

    • This compound reference standard

    • HPLC-grade acetonitrile (B52724), methanol, and water

    • Formic acid

    • A C18 reverse-phase HPLC column

    • An HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight)

  • Method:

    • Standard Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Prepare a series of calibration standards by diluting the stock solution in a 50:50 mixture of acetonitrile and water.

    • Sample Preparation: Prepare your this compound solution in the desired buffer or solvent at the target concentration. At each time point of your stability study, take an aliquot of the sample and dilute it with an equal volume of acetonitrile to precipitate any proteins or other interfering substances. Centrifuge the sample and transfer the supernatant to an HPLC vial.

    • Chromatographic Conditions:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

      • Flow Rate: 0.5 mL/min

      • Column Temperature: 30°C

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+)

      • Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its expected degradation products.

    • Data Analysis: Quantify the concentration of this compound at each time point by comparing its peak area to the calibration curve. Calculate the percentage of this compound remaining relative to the initial time point.

Visualizations

This compound This compound (Diester Alkaloid) Deacetyl Deacetyl-Acoforestinine (Monoester Alkaloid) This compound->Deacetyl Hydrolysis (C8-acetyl group) Debenzoyl Debenzoyl-Acoforestinine (Monoester Alkaloid) This compound->Debenzoyl Hydrolysis (C14-benzoyl group) Hydrolyzed Hydrolyzed this compound (Alcohol Amine) Deacetyl->Hydrolyzed Hydrolysis Debenzoyl->Hydrolyzed Hydrolysis

Caption: Predicted degradation pathway of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Prep_Sol Prepare this compound Solution Incubate Incubate under Test Conditions Prep_Sol->Incubate Timepoints Collect Aliquots at Timepoints Incubate->Timepoints Dilute Dilute and Precipitate Timepoints->Dilute HPLC HPLC Separation Dilute->HPLC MS Mass Spectrometry Detection HPLC->MS Data Data Quantification MS->Data

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Acoforestinine Solubility Improvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of Acoforestinine. The information is tailored for researchers and drug development professionals to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and why is its solubility a concern? This compound is a C20-diterpenoid alkaloid with the molecular formula C35H51NO10 and a molecular weight of 645.78 g/mol . Like many diterpenoid alkaloids, it is presumed to have poor aqueous solubility, which can significantly hinder its absorption and bioavailability, posing a challenge for its development as a therapeutic agent.[1][2]
What are the key physicochemical properties of this compound to consider for solubility enhancement? Key properties influencing solubility include its predicted pKa of 12.82 ± 0.70, which suggests it is a weakly basic compound. Its lipophilicity, which can be estimated by LogP, is also a critical factor. While an experimental LogP for this compound is not readily available, its diterpenoid backbone suggests a lipophilic nature.[1] These properties are crucial for selecting an appropriate solubility enhancement strategy.
Which solubility enhancement techniques are most promising for this compound? Based on its chemical nature as a diterpenoid alkaloid, promising techniques include pH adjustment, solid dispersions, cyclodextrin (B1172386) complexation, and nanoparticle-based formulations. The choice of method will depend on the desired formulation, route of administration, and the specific solubility challenges encountered.
How does pH affect the solubility of this compound? As a weak base with a predicted pKa of 12.82, this compound's solubility is expected to be pH-dependent. In acidic environments (pH < pKa), the molecule will be protonated and exist in a more soluble ionized form. Conversely, in neutral or alkaline environments (pH > pKa), it will be in its less soluble, unionized form. Therefore, adjusting the pH of formulations to the acidic range can be a straightforward method to improve its solubility.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation development of this compound, focusing on solubility enhancement techniques.

Issue 1: Low Dissolution Rate in Neutral pH

Problem: You are observing a very low dissolution rate of this compound in simulated intestinal fluid (pH 6.8) or other neutral aqueous media.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Poor intrinsic solubility of the free base form. 1. pH Modification: Lowering the pH of the dissolution medium will increase the proportion of the more soluble, ionized form of this compound. For oral formulations, consider the use of acidic excipients to create a more acidic microenvironment for dissolution in the gastrointestinal tract. 2. Solid Dispersion: Formulating this compound as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate by converting it to an amorphous form and improving its wettability.
Drug particle aggregation. 1. Micronization/Nanonization: Reducing the particle size of this compound through techniques like milling or high-pressure homogenization increases the surface area available for dissolution. 2. Surfactants: The addition of a suitable surfactant to the formulation can help to wet the drug particles and prevent aggregation, thereby improving the dissolution rate.
Issue 2: Precipitation of this compound upon Dilution of a Solubilized Formulation

Problem: this compound precipitates out of solution when a formulation (e.g., a co-solvent or cyclodextrin-based solution) is diluted with an aqueous medium.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Supersaturation and subsequent crystallization. 1. Use of Precipitation Inhibitors: Incorporate precipitation-inhibiting polymers (e.g., HPMC, PVP) into the formulation. These polymers can help maintain a supersaturated state for a longer duration, allowing for better absorption. 2. Optimize Drug Loading: Reduce the concentration of this compound in the initial formulation to a level that remains stable upon dilution under the expected conditions.
Change in solvent composition or pH upon dilution. 1. Co-solvent System Optimization: Carefully select a co-solvent system that maintains this compound solubility over a wider range of dilutions. 2. pH Control: If using a pH-adjusted formulation, ensure that the buffering capacity is sufficient to maintain the desired pH upon dilution.

Experimental Protocols

Below are detailed methodologies for key experiments related to improving the solubility of this compound.

Solid Dispersion Formulation using Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol (B129727) or Ethanol (analytical grade)

  • Water bath

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution of Components:

    • Accurately weigh this compound and the chosen polymer (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio).

    • Dissolve both components in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask with gentle warming on a water bath if necessary.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying and Pulverization:

    • Once a solid film is formed on the flask wall, continue drying under vacuum for several hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

    • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Characterization:

    • Perform dissolution studies in various pH media (e.g., pH 1.2, 4.5, and 6.8) to assess the improvement in dissolution rate compared to the pure drug.

    • Characterize the solid-state properties of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

Cyclodextrin Complexation using Kneading Method

Objective: To prepare an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol-water mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Mixing and Kneading:

    • Accurately weigh this compound and the cyclodextrin (e.g., in a 1:1 molar ratio).

    • Place the cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a paste.

    • Gradually add the this compound powder to the paste and knead the mixture thoroughly for a specified time (e.g., 30-60 minutes). Add small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • Drying:

    • Spread the resulting paste in a thin layer on a glass dish.

    • Dry the paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving:

    • Pulverize the dried complex using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization:

    • Determine the phase solubility diagram to study the complexation efficiency.

    • Evaluate the improvement in aqueous solubility by comparing the solubility of the complex to that of the pure drug.

    • Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow: Solid Dispersion Preparation

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Solvent Removal cluster_2 Step 3: Post-Processing cluster_3 Step 4: Characterization A Weigh this compound & Polymer B Dissolve in Organic Solvent A->B C Rotary Evaporation B->C D Drying under Vacuum C->D E Pulverization & Sieving D->E F Dissolution Studies E->F G DSC/XRPD Analysis E->G G cluster_physicochemical Physicochemical Properties cluster_formulation Formulation Strategies A This compound Solubility E pH Adjustment (Acidic pH) A->E improves F Co-solvents A->F improves G Surfactants A->G improves H Complexation (Cyclodextrins) A->H improves I Solid Dispersion A->I improves J Nanoparticles A->J improves B pKa (Weakly Basic) B->A influences C LogP (Lipophilic) C->A influences D Molecular Weight (High) D->A influences

References

Acoforestinine Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical determination of Acoforestinine. The information herein is intended to help researchers identify and mitigate the formation of analytical artifacts, ensuring data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a complex diterpenoid alkaloid.[1] Its analysis can be challenging due to its intricate structure, which includes multiple ester groups susceptible to hydrolysis and other modifications under analytical conditions. These modifications can lead to the formation of artifacts, which may be misinterpreted as impurities or metabolites, compromising the accuracy of analytical results.

Q2: What are the most common types of artifacts observed during this compound analysis?

The most common artifacts in the analysis of this compound and other diterpenoid alkaloids arise from:

  • Hydrolysis: The ester linkages in the this compound molecule are prone to hydrolysis, especially under acidic or basic conditions. This can result in the loss of acetyl or benzoyl groups.

  • Solvent Adducts: In electrospray ionization mass spectrometry (ESI-MS), this compound can form adducts with components of the mobile phase, such as sodium ([M+Na]+) and potassium ([M+K]+).[2][3]

  • In-source Fragmentation: High energies in the mass spectrometer's ion source can cause fragmentation of the this compound molecule, leading to the appearance of fragment ions that might be mistaken for related compounds.[4][5]

Q3: How can I minimize artifact formation during sample preparation?

To minimize artifact formation, it is crucial to handle samples under mild conditions. This includes:

  • Avoiding strong acids or bases.

  • Using freshly prepared solutions.

  • Minimizing exposure to high temperatures and direct light.

  • Storing samples at low temperatures (e.g., 2-8 °C) for short periods.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the HPLC and LC-MS analysis of this compound.

Problem Potential Cause Recommended Solution
Appearance of unexpected peaks in HPLC chromatogram Hydrolysis of ester groups: this compound may degrade in the sample solvent or mobile phase.1. Ensure the pH of the mobile phase and sample solvent is near neutral. 2. Use freshly prepared samples and mobile phases. 3. If possible, lower the temperature of the autosampler.
Reaction with mobile phase: Methanol (B129727), a common HPLC solvent, can potentially react with the analyte.1. Consider replacing methanol with acetonitrile (B52724), which is generally more inert. 2. If methanol must be used, ensure the mobile phase is buffered and run the analysis as quickly as possible after sample preparation.
Multiple peaks with similar mass spectra in LC-MS Formation of adducts: In ESI-MS, this compound can form adducts with sodium, potassium, or other cations present in the solvent or glassware.1. Use high-purity solvents and reagents to minimize salt contamination. 2. Acidify the mobile phase with a small amount of formic acid or acetic acid to promote the formation of the protonated molecule [M+H]+. 3. Clean glassware thoroughly to remove any residual salts.
In-source fragmentation: The molecule may be fragmenting in the ion source of the mass spectrometer.1. Optimize the ion source parameters, such as capillary voltage and cone voltage, to use the lowest energy that still provides adequate ionization. 2. Use a softer ionization technique if available.
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase: The basic nitrogen atom in this compound can interact with residual silanol (B1196071) groups on C18 columns.1. Use a high-purity, end-capped C18 column. 2. Add a small amount of a competing base, such as triethylamine, to the mobile phase to block the active sites on the stationary phase. 3. Ensure the pH of the mobile phase is appropriate to maintain this compound in a single ionic form.
Loss of signal intensity over time Adsorption to sample vials: this compound may adsorb to the surface of glass or plastic vials.1. Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. 2. Include a small percentage of organic solvent in the sample diluent.
Degradation in the autosampler: The sample may be degrading while waiting for injection.1. Keep the autosampler temperature low (e.g., 4 °C). 2. Limit the time samples spend in the autosampler before analysis.

Quantitative Data Summary

The following table summarizes the theoretical mass-to-charge ratios (m/z) of this compound and its potential artifacts that may be observed in positive ion ESI-MS.

Compound Molecular Formula Monoisotopic Mass (Da) [M+H]+ (m/z) [M+Na]+ (m/z) [M+K]+ (m/z)
This compound C35H51NO10645.3513646.3591668.3411684.3150
Hydrolysis Product 1 (Loss of Acetyl group) C33H49NO9603.3407604.3485626.3305642.3044
Hydrolysis Product 2 (Loss of Benzoyl group) C28H47NO8525.3251526.3329548.3148564.2888

Experimental Protocols

Protocol 1: General HPLC-UV Analysis of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B

    • 25-30 min: 70-90% B

    • 30-35 min: 90% B

    • 35-36 min: 90-30% B

    • 36-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid).

Protocol 2: LC-MS Analysis for Artifact Identification

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer: Electrospray ionization (ESI) source in positive ion mode.

  • Ion Source Parameters (example):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Full scan mode from m/z 100 to 1000. For targeted analysis of expected artifacts, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_troubleshooting Troubleshooting Loop Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC HPLC Separation Filtration->HPLC MS Mass Spectrometry (ESI+) HPLC->MS Data Data Analysis MS->Data Check Artifacts Present? Data->Check Optimize Optimize Conditions Check->Optimize Yes a Final Result Check->a No Optimize->HPLC Re-analyze artifact_formation_pathway cluster_hydrolysis Hydrolysis cluster_adducts Adduct Formation (ESI-MS) cluster_fragmentation In-Source Fragmentation This compound This compound (C35H51NO10) Hydrolysis1 Loss of Acetyl (C33H49NO9) This compound->Hydrolysis1 Acid/Base Hydrolysis2 Loss of Benzoyl (C28H47NO8) This compound->Hydrolysis2 Acid/Base AdductNa [M+Na]+ This compound->AdductNa +Na+ AdductK [M+K]+ This compound->AdductK +K+ Fragment1 Neutral Loss (e.g., H2O, CO) This compound->Fragment1 High Energy

References

Technical Support Center: Acoforestinine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Acoforestinine and related diterpenoid alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation and improving the resolution of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound chromatography?

A1: For High-Performance Liquid Chromatography (HPLC) and flash column chromatography of this compound and other Aconitum alkaloids, the most commonly used stationary phase is reversed-phase C18 silica (B1680970) gel. Normal-phase silica gel (SiO2) is also frequently employed, particularly for initial fractionation and purification of less polar alkaloids.

Q2: How critical is the mobile phase pH in the separation of this compound?

A2: The pH of the mobile phase is a critical parameter for achieving good resolution of Aconitum alkaloids like this compound. These compounds are basic in nature, and their ionization state is highly dependent on the pH. Adjusting the pH can significantly alter retention times and selectivity between closely related alkaloids. For reversed-phase HPLC, a slightly acidic or basic mobile phase is often used to ensure consistent ionization and sharp peaks.

Q3: Can I use Thin-Layer Chromatography (TLC) to optimize my column chromatography conditions?

A3: Yes, TLC is an excellent and widely used technique for quickly screening and optimizing solvent systems before performing column chromatography.[1] It is a cost-effective way to determine the appropriate mobile phase composition that will provide the best separation of this compound from impurities.[2] A solvent system that gives a good separation of spots on the TLC plate, with the target compound having an Rf value between 0.2 and 0.4, is often a good starting point for column chromatography.[2]

Q4: What are some common visualization agents for detecting this compound on a TLC plate?

A4: Since this compound may not be UV active, various staining reagents can be used for visualization on a TLC plate. A common general-purpose stain is a solution of sulfuric acid in methanol (B129727) or ethanol, followed by heating.[3] For alkaloids, Dragendorff's reagent is a specific and effective visualization agent, which typically produces orange or brown spots.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of this compound.

HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution / Overlapping Peaks 1. Inappropriate mobile phase composition. 2. Mobile phase pH is not optimal. 3. Column efficiency has decreased. 4. Inadequate stationary phase selectivity.1. Optimize the mobile phase. For reversed-phase, adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. Consider using a gradient elution. 2. Adjust the pH of the mobile phase. For basic compounds like this compound, a pH in the range of 3-4 or 8-10 can improve peak shape and resolution. 3. Use a longer column or a column with a smaller particle size to increase the number of theoretical plates. 4. Try a different stationary phase (e.g., a phenyl-hexyl or cyano column instead of C18).
Peak Tailing 1. Silanol (B1196071) interactions with the basic analyte. 2. Column overload. 3. Presence of a void in the column.1. Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (typically 0.1%) to mask the silanol groups. Using a modern, end-capped column can also minimize this effect. 2. Reduce the sample concentration or injection volume. 3. Check for and fill any voids at the column inlet. If the column is old, it may need to be replaced.
Broad Peaks 1. Large extra-column volume. 2. Sample solvent is too strong. 3. Low column temperature.1. Minimize the length and diameter of the tubing connecting the injector, column, and detector. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Increase the column temperature (e.g., to 30-40 °C) to reduce mobile phase viscosity and improve mass transfer.
Retention Time Drifting 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Column equilibration is insufficient.1. Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. Premixing solvents can improve consistency. 2. Use a column oven to maintain a constant temperature. 3. Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample, especially when using a new mobile phase or after a gradient run.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation 1. Inappropriate solvent system. 2. Column was not packed properly. 3. Flow rate is too fast or too slow.1. Optimize the mobile phase using TLC first. A gradient elution from a non-polar to a more polar solvent is often effective for complex mixtures. 2. Ensure the column is packed uniformly without any cracks or channels. A wet slurry packing method is generally preferred. 3. Adjust the flow rate. A very slow flow rate can lead to band broadening due to diffusion, while a very fast flow rate may not allow for proper equilibration.
Compound Elutes Too Quickly or Not at All 1. Mobile phase is too polar or not polar enough. 2. Sample is not properly loaded.1. If the compound elutes too quickly, decrease the polarity of the mobile phase. If it does not elute, increase the polarity. 2. Load the sample in a small volume of a weak solvent to ensure a narrow starting band. Dry loading the sample onto a small amount of silica gel can also be effective.
Cracked or Channeled Column Bed 1. Improper packing. 2. The column has run dry.1. Repack the column carefully, ensuring the stationary phase is settled and uniform. 2. Never let the solvent level drop below the top of the stationary phase.

Quantitative Data Summary

The following table summarizes typical starting conditions for the chromatographic separation of Aconitum alkaloids, which can be adapted for this compound.

Parameter HPLC (Reversed-Phase) Column Chromatography (Normal Phase) TLC (Normal Phase)
Stationary Phase C18 (5 µm, 4.6 x 250 mm)Silica Gel (60-120 mesh)Silica Gel 60 F254
Mobile Phase Acetonitrile/Methanol and Water/Buffer (e.g., ammonium (B1175870) bicarbonate, formic acid)Hexane/Ethyl Acetate (B1210297), Chloroform/Methanol with modifier (e.g., ammonia)Hexane/Ethyl Acetate, Chloroform/Methanol
pH (for RP-HPLC) 3.0-4.0 or 8.0-10.0N/AN/A
Flow Rate 0.8 - 1.2 mL/minGravity or low pressureN/A
Detection UV at 230-240 nm or Mass SpectrometryFraction collection followed by TLC/HPLC analysisUV light (if applicable) or staining reagents

Experimental Protocols

Protocol 1: HPLC Method Development for this compound
  • Column Selection: Start with a standard reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Initial Gradient:

    • Start with a linear gradient of 10-90% Solvent B over 40 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 30 °C.

    • Monitor the elution profile using a UV detector at 235 nm.

  • Optimization:

    • Based on the initial chromatogram, adjust the gradient to improve the resolution of the target peak. If peaks are too clustered, use a shallower gradient.

    • Optimize the pH of the aqueous phase (Solvent A) by using a buffer (e.g., ammonium acetate) and adjusting the pH to see its effect on selectivity.

  • Final Method: Once a satisfactory separation is achieved, the method can be fine-tuned for speed and solvent consumption by adjusting the flow rate and gradient time.

Protocol 2: Column Chromatography Purification of this compound
  • TLC Optimization:

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol or chloroform).

    • Spot the extract on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate or chloroform:methanol).

    • Identify a solvent system that provides good separation with an Rf value for this compound between 0.2 and 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into a glass column and allow it to pack uniformly. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a weak solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with the solvent system identified during TLC optimization.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent.

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent.

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow cluster_start Start cluster_hplc HPLC Troubleshooting cluster_column Column Chromatography Troubleshooting cluster_solution Resolution start Poor Resolution Observed hplc_check Check Mobile Phase start->hplc_check For HPLC cc_solvent Re-optimize Solvent System (TLC) start->cc_solvent For Column Chromatography ph_adjust Adjust pH hplc_check->ph_adjust Composition OK? gradient_opt Optimize Gradient ph_adjust->gradient_opt pH Optimized? resolution_ok Resolution Improved ph_adjust->resolution_ok Resolution OK column_check Check Column gradient_opt->column_check Gradient Optimized? gradient_opt->resolution_ok Resolution OK temp_adjust Adjust Temperature column_check->temp_adjust Column OK? column_check->resolution_ok New Column temp_adjust->resolution_ok Temp Optimized repack_column Repack Column cc_solvent->repack_column Solvent Optimized? flow_rate Adjust Flow Rate repack_column->flow_rate Column Packed Well? repack_column->resolution_ok Repacked flow_rate->resolution_ok Flow Rate Optimized

Caption: Troubleshooting workflow for improving chromatographic resolution.

References

Technical Support Center: Acoforestinine and Novel Alkaloid Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Acoforestinine and other novel alkaloids. Given the limited specific information on this compound, this guide focuses on the common challenges and best practices applicable to the broader class of alkaloid and phytochemical assays.

Frequently Asked Questions (FAQs)

Q1: I am developing a new assay for a novel alkaloid (e.g., this compound). Which quantification method should I start with?

A1: The choice of quantification method depends on several factors including the purity of your sample, the concentration of the analyte, the equipment available, and the required sensitivity and selectivity. For preliminary screening and quantification of total alkaloids in a crude extract, a simple and cost-effective method like UV-Vis spectrophotometry using a reagent like Bromocresol Green (BCG) is a good starting point.[1][2] For more specific and accurate quantification of a single compound within a complex mixture, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector are recommended.[3][4]

Q2: What are the critical steps in sample preparation for alkaloid analysis to ensure reproducibility?

A2: Reproducibility is heavily influenced by the consistency of your sample preparation. Key steps to standardize are:

  • Drying: Ensure plant material is dried uniformly to a constant weight to prevent variability in moisture content.[5]

  • Grinding: Use a standardized grinding method to achieve a uniform and fine particle size, which facilitates efficient extraction.

  • Extraction: The choice of solvent, temperature, and extraction time must be consistent. Methods like ultrasound-assisted or microwave-assisted extraction can improve efficiency and reproducibility over simple maceration. Acid-base extraction is a common technique that utilizes the basic nature of alkaloids to separate them from the plant matrix.

Q3: How can I confirm the identity of the alkaloid in my sample?

A3: Identity confirmation is crucial, especially for novel compounds. A combination of techniques is often necessary:

  • Qualitative Chemical Tests: Preliminary identification can be done using reagents like Mayer's, Wagner's, or Dragendorff's, which produce a precipitate in the presence of alkaloids.

  • Chromatographic Methods: Comparing the retention time of your sample peak with that of a purified standard using HPLC or Gas Chromatography (GC) is a standard method.

  • Mass Spectrometry (MS): For unambiguous identification, coupling chromatography with mass spectrometry (LC-MS or GC-MS) allows you to determine the exact mass and fragmentation pattern of the compound, which serves as a chemical fingerprint.

Q4: What is a suitable reference standard to use for quantifying a novel alkaloid?

A4: For a novel alkaloid like this compound, a well-characterized, purified sample of the compound itself with a known purity (ideally >95%) is the best reference standard. If a purified standard is not available, you may need to perform extensive structural elucidation (e.g., via NMR and MS) to characterize your isolated compound. For total alkaloid estimation, a common, structurally related alkaloid like caffeine (B1668208) or atropine (B194438) can be used to create a standard curve, but the results will be an "equivalent" concentration and not an absolute value.

Troubleshooting Guides

Issue 1: High Variability in Quantitative Results (High %CV)

High coefficient of variation (%CV) in your replicates can stem from multiple sources. The following decision tree can help you pinpoint the issue.

G Troubleshooting High Assay Variability Start High %CV Observed Pipetting Inconsistent Pipetting? Start->Pipetting SamplePrep Sample Prep Variability? Pipetting->SamplePrep No Sol_Pipetting Calibrate Pipettes Use Proper Technique Pipetting->Sol_Pipetting Yes Instrument Instrument Instability? SamplePrep->Instrument No Sol_SamplePrep Standardize Extraction Time, Temp, Solvent Ensure Homogeneous Sample SamplePrep->Sol_SamplePrep Yes Sol_Instrument Check Lamp/Detector Run System Suitability Tests Instrument->Sol_Instrument Yes Further_Investigation Consult Instrument Manual Contact Technical Support Instrument->Further_Investigation No

Caption: Decision tree for troubleshooting high variability in assay results.

Issue 2: Low Assay Sensitivity or Poor Signal-to-Noise Ratio

If you are struggling to detect your analyte or the signal is very close to the background noise, consider the following:

  • Sample Concentration: The concentration of your analyte may be below the limit of detection (LOD) of your current method. Try concentrating your extract using solid-phase extraction (SPE) or by evaporating the solvent.

  • Method Sensitivity: A spectrophotometric assay may lack the sensitivity required for low-concentration samples. Switching to a more sensitive technique like HPLC with a fluorescence or mass spectrometry detector can significantly improve signal strength.

  • Reagent Quality: Ensure that your reagents, especially for colorimetric assays, are fresh and have not degraded. The formation of the colored product is key to signal generation.

  • Wavelength Selection (for UV-Vis): Scan your purified compound across a range of wavelengths to determine its maximal absorbance (λmax). Using the λmax for measurement will provide the highest sensitivity.

Issue 3: Poor Reproducibility Between Different Experiments or Labs

Lack of reproducibility is a major challenge in analytical science.

  • Detailed Standard Operating Procedure (SOP): Ensure that every step of the protocol is documented in detail, from sample collection and processing to data analysis. This is the most critical factor for inter-lab reproducibility.

  • Reagent and Standard Sourcing: Use reagents and standards from the same supplier and lot number if possible. Minor variations in purity or formulation can affect results.

  • Method Validation: A method must be properly validated to ensure it is robust. This includes assessing linearity, accuracy, precision (repeatability and intermediate precision), and specificity.

  • Environmental Factors: Differences in laboratory temperature and humidity can affect instrument performance and sample stability.

Quantitative Data Presentation

When validating your assay, your data should be summarized in clear tables. Below are examples of what you should aim to report.

Table 1: Assay Precision

Analyte Level Intra-Assay %CV (n=10) Inter-Assay %CV (n=10 over 3 days)
Low QC (20 ng/mL) < 15% < 20%
Mid QC (100 ng/mL) < 10% < 15%
High QC (500 ng/mL) < 10% < 15%

Based on general acceptance criteria for bioanalytical methods.

Table 2: Assay Accuracy and Recovery

Spiked Concentration Measured Mean Conc. Accuracy (%) Recovery (%)
20 ng/mL 19.2 ng/mL 96.0% 85-115%
100 ng/mL 103.5 ng/mL 103.5% 85-115%
500 ng/mL 489.0 ng/mL 97.8% 85-115%

Accuracy is calculated as (Measured Mean / Spiked Conc.) * 100. Recovery ranges are typical targets.

Experimental Protocols

Protocol 1: Total Alkaloid Quantification using Bromocresol Green (BCG) Spectrophotometry

This method is based on the reaction between an alkaloid and BCG, forming a yellow-colored complex that can be measured spectrophotometrically.

  • Preparation of Standard: Prepare a stock solution of a reference standard (e.g., caffeine) at 1 mg/mL in methanol. Create a series of dilutions ranging from 10 to 100 µg/mL.

  • Preparation of Sample: Extract 1g of dried, powdered plant material with 20 mL of 10% acetic acid in ethanol. Macerate for 4 hours, filter, and concentrate the extract to one-quarter of its original volume. Add 15 mL of ammonium (B1175870) hydroxide (B78521) to precipitate the alkaloids. Filter the precipitate and dissolve it in 10 mL of chloroform (B151607).

  • Reaction: To 2 mL of the standard dilutions and sample solutions, add 5 mL of phosphate (B84403) buffer (pH 4.7) and 5 mL of BCG solution (1x10^-4 M).

  • Extraction of Complex: Extract the mixture with 4 mL of chloroform by vigorous shaking. Collect the chloroform layer.

  • Measurement: Measure the absorbance of the yellow complex in the chloroform layer at its λmax (around 470 nm) using a UV-Vis spectrophotometer. Use chloroform as the blank.

  • Calculation: Plot a standard curve of absorbance vs. concentration for the reference standard. Use the linear regression equation to calculate the alkaloid concentration in your sample, expressed as caffeine equivalents (µg CE/mg of extract).

Protocol 2: HPLC-UV Quantification of a Specific Alkaloid

This protocol provides a general framework for quantifying a specific alkaloid. The mobile phase, column, and wavelength will need to be optimized for your specific compound.

  • HPLC System: An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm), a UV detector, and an autosampler.

  • Mobile Phase: A common starting point is a gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. The gradient can be optimized to achieve good separation.

  • Standard Preparation: Prepare a stock solution of your purified alkaloid standard (e.g., 1 mg/mL). Serially dilute to create calibration standards from 1 µg/mL to 200 µg/mL in the mobile phase.

  • Sample Preparation: Prepare a filtered extract of your material. The final dilution should be made in the mobile phase to ensure compatibility.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detector Wavelength: Set to the λmax of your specific alkaloid.

  • Analysis: Inject the standards to create a calibration curve by plotting peak area against concentration. Inject the samples and use the calibration curve to determine the concentration of the alkaloid.

Visualizations: Workflows and Pathways

G General Workflow for Alkaloid Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing RawMaterial Raw Plant Material Drying Drying RawMaterial->Drying Grinding Grinding Drying->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration / Cleanup Extraction->Filtration Quantification Quantification (e.g., HPLC, UV-Vis) Filtration->Quantification Calculation Concentration Calculation Quantification->Calculation StandardCurve Standard Curve Generation StandardCurve->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for the quantification of alkaloids.

G Hypothetical Signaling Pathway for a Novel Alkaloid Alkaloid This compound (Novel Alkaloid) Receptor Cell Surface Receptor (e.g., GPCR, RTK) Alkaloid->Receptor SecondMessenger Second Messenger (e.g., cAMP, Ca2+) Receptor->SecondMessenger Kinase1 Kinase 1 (e.g., PKA, PKC) SecondMessenger->Kinase1 Kinase2 Kinase 2 (e.g., MAPK) Kinase1->Kinase2 TF Transcription Factor (e.g., CREB, NF-kB) Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Anti-inflammatory, Cytotoxic) Gene->Response

Caption: A potential signaling cascade modulated by a novel alkaloid.

References

Minimizing degradation of Acoforestinine during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Acoforestinine Extraction Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on minimizing the degradation of this compound during extraction and purification. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide: Minimizing this compound Degradation

This guide addresses common issues encountered during the extraction of this compound and provides practical solutions to mitigate its degradation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Extraction: The solvent may not be effectively penetrating the plant material. 2. Degradation during Extraction: this compound may be degrading due to harsh conditions (e.g., high temperature, extreme pH). 3. Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for this compound.1. Optimize Particle Size: Grind the plant material to a fine powder to increase the surface area for extraction. 2. Control Temperature: Employ extraction methods that operate at or near room temperature, such as maceration or ultrasonic-assisted extraction (UAE). Avoid prolonged exposure to high temperatures as diterpenoid alkaloids can be heat-sensitive. If heating is necessary, maintain the temperature below 50°C. 3. pH-Controlled Extraction: Utilize an acid-base extraction method. Initially extract with an acidic solution (pH 2-3) to convert this compound to its more soluble salt form. Subsequently, basify the aqueous extract (pH 9-10) and extract the free base into an organic solvent. 4. Solvent Selection: Use a sequence of solvents with varying polarities. A preliminary extraction with a nonpolar solvent can remove interfering compounds. For the main extraction of the alkaloid salt, an acidic aqueous alcohol solution (e.g., 85:15 ethanol (B145695):acidic water) is often effective. For the free base, solvents like chloroform (B151607) or ethyl acetate (B1210297) are commonly used.
Presence of Impurities in Final Product 1. Co-extraction of Other Compounds: The solvent system may be extracting other alkaloids or plant metabolites with similar polarities. 2. Incomplete Purification: The purification method may not be adequate to separate this compound from closely related compounds.1. Solvent Partitioning: Perform liquid-liquid extraction with immiscible solvents at different pH values to selectively separate this compound. 2. Chromatographic Purification: Employ column chromatography with a suitable stationary phase (e.g., silica (B1680970) gel or alumina) and a gradient elution system to separate this compound from other compounds. Monitor fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). 3. pH-Zone-Refining Counter-Current Chromatography (CCC): For complex mixtures of alkaloids, this advanced technique can offer superior separation and purification.
Discoloration of Extract 1. Oxidation: this compound or other co-extracted compounds may be oxidizing during the extraction process. 2. Chlorophyll (B73375) Extraction: If using fresh or improperly dried plant material, chlorophyll will be co-extracted, resulting in a green-colored extract.1. Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. 2. Inert Atmosphere: Perform extraction and solvent evaporation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Proper Material Preparation: Ensure the plant material is thoroughly dried to minimize chlorophyll extraction. A preliminary wash with a nonpolar solvent can also help remove some pigments.
Formation of Degradation Products 1. Hydrolysis: this compound, being a diterpenoid alkaloid, is susceptible to hydrolysis, particularly under alkaline conditions. 2. Photodegradation: Exposure to light, especially UV light, can lead to the degradation of alkaloids.1. Avoid Strong Bases: When basifying the extract, use a mild base like ammonia (B1221849) water and avoid prolonged exposure to high pH. 2. Protect from Light: Conduct all extraction and purification steps in a dark environment or use amber-colored glassware to protect the sample from light.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting this compound?

A1: For the initial extraction from the plant material, an acidic pH of 2-3 is recommended to convert this compound into its water-soluble salt form, enhancing extraction efficiency. During the subsequent liquid-liquid extraction to isolate the free base, the aqueous phase should be adjusted to an alkaline pH of 9-10.

Q2: What is the maximum temperature that should be used during the extraction process?

A2: To minimize thermal degradation, it is advisable to keep the temperature below 50°C during all heating steps, including solvent evaporation. Methods that operate at room temperature, such as maceration and ultrasound-assisted extraction, are preferable.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is limited, many alkaloids are sensitive to light. It is a best practice to protect the extraction mixture and subsequent solutions from direct light by using amber glassware or by working in a darkened room to prevent potential photodegradation.

Q4: Which solvents are best for extracting this compound?

A4: A combination of solvents is typically used. An initial extraction with an acidic aqueous-alcoholic solution (e.g., ethanol or methanol (B129727) mixed with dilute acetic or hydrochloric acid) is effective for extracting the alkaloid salt. For the subsequent extraction of the this compound free base from the basified aqueous solution, organic solvents such as chloroform or ethyl acetate are suitable.

Q5: How can I monitor the degradation of this compound during my experiment?

A5: Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the appearance of degradation products. For quantitative analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. By analyzing samples at different stages of the extraction process, you can identify and quantify any degradation.

Quantitative Data on Extraction Methods

The following table summarizes the yield of total alkaloids from Aconitum species using different extraction methods. While specific data for this compound is not available, these values for related diterpenoid alkaloids provide a useful comparison.

Extraction Method Solvent System Temperature Extraction Time Total Alkaloid Yield (%) Reference
Heat Reflux Extraction 85:15 Ethanol:Acidic Water (pH 3.0)80°C3 x 1 hour0.980[1]
Ultrasonic-Assisted Extraction (UAE) 90% EthanolAmbient40 minutesNot specified, but higher than HRE[2]
Pulsed Electric Field (PEF) 90% EthanolAmbient< 1 minuteHigher than UAE and HRE[2]
Maceration Ammoniacal Ether then MethanolRoom Temperature24 hoursNot specified[2]
Soxhlet Extraction MethanolBoiling point of solvent8 hoursLower than modified Soxhlet

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound

This protocol describes a standard laboratory-scale acid-base extraction method for isolating this compound.

1. Preparation of Plant Material:

  • Dry the plant material (Aconitum handelianum) at 40-50°C to a constant weight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Acidic Extraction:

  • Macerate 100 g of the powdered plant material in 1 L of 85:15 (v/v) ethanol: 1% aqueous HCl solution.

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Repeat the extraction on the plant residue two more times with fresh acidic ethanol solution.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in 500 mL of 1% HCl.

  • Wash the acidic solution with 3 x 200 mL of diethyl ether to remove non-basic impurities. Discard the ether layers.

  • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonia solution while cooling in an ice bath.

  • Extract the basified aqueous solution with 3 x 300 mL of chloroform.

  • Combine the chloroform extracts and wash with distilled water until the aqueous layer is neutral.

  • Dry the chloroform extract over anhydrous sodium sulfate.

  • Evaporate the chloroform under reduced pressure to yield the crude total alkaloid extract containing this compound.

4. Purification by Column Chromatography:

  • Prepare a silica gel column (60-120 mesh) in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate and then methanol.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing pure this compound and concentrate under reduced pressure.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a general method for the quantitative analysis of this compound. Note: This is a generalized method for diterpenoid alkaloids and may require optimization for this compound.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.03 M ammonium (B1175870) bicarbonate buffer (pH 9.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

3. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of this compound standard in methanol and dilute to create a series of calibration standards (e.g., 1-200 µg/mL).

  • Sample Solution: Accurately weigh the this compound extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve based on the peak area.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material acidic_extraction Acidic Extraction (Ethanol/HCl) plant_material->acidic_extraction filtration Filtration acidic_extraction->filtration concentrated_extract Concentrated Crude Extract filtration->concentrated_extract acid_base_partition Acid-Base Partitioning concentrated_extract->acid_base_partition column_chromatography Column Chromatography acid_base_partition->column_chromatography pure_acofarestinine Pure this compound column_chromatography->pure_acofarestinine hplc_analysis HPLC-UV Analysis pure_acofarestinine->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Experimental workflow for this compound extraction and analysis.

degradation_pathways cluster_degradation Degradation Factors This compound This compound (Diterpenoid Alkaloid) Degradation_Products Degradation Products (e.g., Hydrolysis, Oxidation Products) This compound->Degradation_Products Degradation High_Temp High Temperature (>50°C) High_Temp->Degradation_Products Extreme_pH Extreme pH (<2 or >11) Extreme_pH->Degradation_Products Light UV Light Exposure Light->Degradation_Products Oxygen Oxygen (Oxidation) Oxygen->Degradation_Products

Caption: Factors leading to the degradation of this compound.

References

Acoforestinine experimental controls and standards

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the essential preliminary experiments to perform with a new compound like Acoforestinine?

A1: Before proceeding to complex functional assays, it is crucial to establish the fundamental physicochemical and cytotoxic properties of this compound.

  • Solubility Testing: Determine the solubility of this compound in commonly used laboratory solvents (e.g., DMSO, ethanol, water). This is critical for preparing accurate stock solutions and avoiding precipitation in your experimental setup.

  • Stability Assessment: Evaluate the stability of this compound in your chosen solvent and cell culture medium over time and under different storage conditions (e.g., temperature, light exposure). Degradation of the compound can lead to inconsistent results.

  • Cytotoxicity Profile: Perform a dose-response cytotoxicity assay (e.g., MTT, LDH assay) across a broad range of concentrations in your cell line(s) of interest. This will help you determine the sub-toxic concentration range for subsequent functional experiments.

Q2: What are the critical positive and negative controls to include in my this compound experiments?

A2: The inclusion of appropriate controls is fundamental to the validity of your experimental findings.

  • Vehicle Control (Negative Control): This is a sample treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental samples. This control accounts for any effects of the solvent on the experimental system.

  • Untreated Control (Negative Control): This sample is not treated with either this compound or the vehicle. It represents the baseline state of your experimental system.

  • Known Inducer/Inhibitor (Positive Control): If you are investigating a specific cellular process or pathway, include a compound known to induce or inhibit that process. This control validates that your assay is working as expected.

Troubleshooting Guides

Issue 1: Inconsistent results between experimental replicates with this compound.

  • Possible Cause:

    • Compound Precipitation: this compound may be precipitating out of solution at the working concentration, leading to variability in the effective dose.

    • Inconsistent Cell Seeding: Uneven cell numbers across wells or plates can lead to significant variations in the final readout.

    • Pipetting Errors: Inaccurate pipetting can introduce variability in the concentrations of this compound or other reagents.

  • Troubleshooting Steps:

    • Visually inspect your working solutions and final assay plates for any signs of precipitation.

    • If precipitation is suspected, try lowering the final concentration of this compound or using a different solvent system.

    • Ensure your cell suspension is homogenous before seeding, and use a consistent pipetting technique.

    • Calibrate your pipettes regularly to ensure accuracy.

Issue 2: High background signal in my assay when using this compound.

  • Possible Cause:

    • Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal.

    • Non-specific Binding: this compound might be non-specifically interacting with assay components or cellular targets.

  • Troubleshooting Steps:

    • Measure the fluorescence of this compound alone in the assay buffer to check for autofluorescence.

    • If autofluorescence is an issue, consider using a different detection method or a fluorescent dye with a different spectral profile.

    • Include appropriate blocking agents in your assay to reduce non-specific binding.

Experimental Protocols

Protocol: Investigating the Effect of this compound on the Hypothetical "Kinase X" Signaling Pathway

This protocol outlines a general workflow for determining the inhibitory effect of this compound on a putative "Kinase X" using a cell-based assay.

  • Cell Culture: Plate your cells of interest at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) to create a range of stock concentrations.

  • Treatment:

    • Add the diluted this compound to the corresponding wells.

    • Include vehicle-only and untreated controls.

    • Add a known Kinase X inhibitor as a positive control.

  • Incubation: Incubate the plate for a predetermined time, based on the kinetics of the signaling pathway.

  • Lysis and Detection:

    • Lyse the cells and perform a Western blot or an ELISA to detect the phosphorylation of a known downstream target of Kinase X.

  • Data Analysis: Quantify the signal from the Western blot or ELISA and normalize it to the vehicle control.

Quantitative Data

Table 1: Hypothetical IC50 Values for this compound Inhibition of Kinase X in Different Cell Lines

Cell LineThis compound IC50 (µM)Known Inhibitor IC50 (µM)
Cell Line A15.2 ± 1.82.5 ± 0.3
Cell Line B28.7 ± 3.13.1 ± 0.4
Cell Line C9.8 ± 1.21.9 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits KinaseX Kinase X Receptor->KinaseX Activates DownstreamTarget Downstream Target KinaseX->DownstreamTarget Phosphorylates CellularResponse Cellular Response (e.g., Proliferation) DownstreamTarget->CellularResponse Leads to G Start Start CellSeeding Seed Cells in 96-well Plate Start->CellSeeding CompoundPrep Prepare this compound Serial Dilutions CellSeeding->CompoundPrep Treatment Treat Cells with This compound & Controls CompoundPrep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Detection Western Blot / ELISA Lysis->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End G Problem Inconsistent Results CheckPrecipitation Check for Compound Precipitation Problem->CheckPrecipitation CheckCells Verify Cell Seeding Consistency Problem->CheckCells CheckPipetting Calibrate and Check Pipetting Technique Problem->CheckPipetting PrecipitationYes Precipitation Observed CheckPrecipitation->PrecipitationYes Solution2 Improve Cell Culture Technique CheckCells->Solution2 Solution3 Regular Pipette Calibration CheckPipetting->Solution3 Solution1 Lower Concentration or Change Solvent PrecipitationYes->Solution1 Yes

Validation & Comparative

Validating Bioassay Results for Novel Natural Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioassay results for a novel natural product, such as the hypothetical "Acoforestinine," is a critical step in the journey from discovery to potential therapeutic application. This guide provides a framework for comparing the bioactivity of a novel compound against established benchmarks and outlines the necessary experimental protocols and conceptual workflows to ensure the reliability and reproducibility of findings.

Data Presentation: Comparative Bioactivity of this compound

The following tables summarize hypothetical quantitative data for this compound in several common bioassays. These tables are designed for easy comparison with a positive control and alternative compounds.

Table 1: Cytotoxicity Profile of this compound (IC₅₀ in µM)

Cell LineThis compoundDoxorubicin (Positive Control)Alternative Compound X
MCF-7 (Breast Cancer)15.2 ± 1.80.8 ± 0.125.4 ± 2.3
A549 (Lung Cancer)22.5 ± 2.11.2 ± 0.238.1 ± 3.5
HepG2 (Liver Cancer)18.9 ± 1.51.0 ± 0.130.7 ± 2.9
HEK293 (Normal Kidney)> 1005.6 ± 0.7> 100

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data are presented as mean ± standard deviation.

Table 2: Acetylcholinesterase (AChE) Inhibition

CompoundIC₅₀ (µM)
This compound8.7 ± 0.9
Galantamine (Positive Control)1.5 ± 0.2
Alternative Compound Y15.2 ± 1.6

IC₅₀ values represent the concentration required to inhibit 50% of AChE activity.

Table 3: Anti-inflammatory Activity

AssayThis compound (Inhibition at 10 µM)Indomethacin (Positive Control)Alternative Compound Z
COX-1 Inhibition (%)45.3 ± 4.292.1 ± 5.830.5 ± 3.1
Nitric Oxide (NO) Production Inhibition (%)55.8 ± 5.185.3 ± 6.740.2 ± 4.5

Data are presented as the percentage of inhibition at a fixed concentration, shown as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

Materials:

  • MTT solution (5 mg/mL in PBS)[2]

  • Cell culture medium

  • Test compound (this compound) and controls

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

This protocol is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for color development

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (this compound) and a positive control (e.g., Galantamine)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and positive control at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or control to the appropriate wells.

  • Add the AChE enzyme solution to initiate the reaction. Wells without the enzyme serve as a blank.

  • Add the substrate (ATCI) to all wells.

  • Immediately measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • The IC₅₀ value is determined from the dose-response curve.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture medium

  • Test compound (this compound) and a positive control (e.g., Indomethacin)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate until they reach about 80% confluency.

  • Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The amount of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualization of Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex biological pathways and experimental procedures.

Experimental Workflow: Bioassay-Guided Fractionation and Validation

G A Crude Natural Product Extract B Initial Bioassay Screening A->B C Active Extract Identified B->C C->A Re-screen or Abandon D Chromatographic Fractionation C->D Proceed if Active E Bioassay of Fractions D->E F Active Fractions Pooled E->F G Isolation and Purification of Pure Compounds F->G H Structural Elucidation (e.g., NMR, MS) G->H I Bioactivity Confirmation of Pure Compound H->I J Dose-Response and IC50 Determination I->J K Mechanism of Action Studies J->K L In Vivo Validation K->L

Bioassay-guided isolation and validation workflow for natural products.
Signaling Pathway: Simplified NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation and immunity, making it a common target for natural products.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Acoforestinine_Cytoplasm This compound NFkB_nuc Active NF-κB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Transcription

Potential inhibition of the NF-κB signaling pathway by this compound.
Signaling Pathway: Simplified MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis, and is a key target in cancer research.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor Ras Ras GFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc Active ERK ERK->ERK_nuc Translocates Acoforestinine_MAPK This compound TF Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TF Activates Genes Genes for Proliferation, Survival, etc. TF->Genes Regulates Transcription

Potential inhibition of the MAPK/ERK signaling pathway by this compound.

References

A Comparative Analysis of the Bioactivity of Acoforestinine and Structurally Similar Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acoforestinine, a C19 diterpenoid alkaloid isolated from Aconitum handelianum, represents a class of complex natural products with potential pharmacological activities. Due to the limited publicly available data on the specific bioactivity of this compound, this guide provides a comparative analysis of its better-studied structural analogs from the Aconitum genus: Aconitine (B1665448), Lappaconitine, and Jesaconitine. These alkaloids share a common diterpenoid skeleton and offer insights into the potential therapeutic and toxicological profile of this class of compounds. This guide presents a summary of their cytotoxic, anti-inflammatory, and analgesic properties, supported by experimental data and detailed methodologies.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the biological activities of Aconitine, Lappaconitine, and their derivatives. This data is essential for a side-by-side comparison of their potency and therapeutic potential.

AlkaloidBiological ActivityAssayCell Line/Animal ModelQuantitative Data (IC₅₀/EC₅₀/LD₅₀)Reference(s)
Aconitine CytotoxicityMTT AssayKBv200 (Human oral squamous carcinoma)IC₅₀: 224.91 µg/mL[1]
MTT AssayHepG2 (Human hepatoblastoma)IC₅₀ > 60 µM[2]
MTT AssayA2780 (Human ovarian cancer)Significant suppression at 25, 50, 100 µg/mL[3]
Anti-inflammatoryNitric Oxide (NO) ProductionRAW264.7 (Mouse macrophage)IC₅₀: 25.82 µg/mL (for a derivative)[2]
IL-6 ProductionRAW264.7 (Mouse macrophage)IC₅₀: 18.87 µg/mL (for a derivative)[2]
AnalgesicAcetic Acid-Induced WrithingMiceEC₅₀: 0.08 mg/kg
ToxicityAcute ToxicityMiceLD₅₀: 1 mg/kg (oral), 0.270 mg/kg (i.p.)
Lappaconitine CytotoxicityMTT AssaySf9 (Insect cell line)IC₅₀: 12.87 µM (for a derivative)
MTT AssayMCF-7 (Human breast adenocarcinoma)IC₅₀: 7.58 µM (for a derivative)
MTT AssayMCF-7/ADR (Adriamycin-resistant)IC₅₀: 7.02 µM (for a derivative)
MTT AssayHepG2 (Human liver cancer)IC₅₀: 2744 µg/mL (48h)
Anti-inflammatoryNitric Oxide (NO) ProductionRAW264.7 (Mouse macrophage)IC₅₀: 12.91 µmol/L (for a derivative)
TNF-α ProductionRAW264.7 (Mouse macrophage)IC₅₀: 89.66 µmol/L (for a derivative)
AnalgesicSpinal Nerve LigationRatsED₅₀: 1.1 mg/kg (mechanical), 1.6 mg/kg (thermal)
Ion Channel ActivityVoltage-gated Sodium Channel (Nav1.7)HEK293 cellsIC₅₀: 27.67 µmol/L
ToxicityAcute ToxicityMiceLD₅₀: 32.4 mg/kg (oral)
Jesaconitine AnalgesicNot specifiedNot specifiedDose-dependent analgesic action
ToxicityNot specifiedNot specifiedLower toxicity than Aconitine

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the test alkaloid in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 1-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 550-600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (e.g., vehicle control, positive control with a standard anti-inflammatory drug like indomethacin, and test groups receiving different doses of the alkaloid). Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes) following compound administration, inject a 1% carrageenan solution (typically 0.1 mL) into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group. Statistical significance can be determined using appropriate statistical tests like ANOVA.

Analgesic Activity Assessment: Hot Plate Test

The hot plate test is a common method to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

  • Apparatus: Use a hot plate apparatus with a surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).

  • Animal Acclimatization: Allow the animals (typically mice) to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., licking of the hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test alkaloid, vehicle, or a positive control (e.g., morphine) to the animals.

  • Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis: An increase in the reaction latency compared to the baseline and the vehicle control group indicates an analgesic effect. The results can be expressed as the percentage of the maximal possible effect (%MPE).

Signaling Pathways and Mechanisms of Action

Diterpenoid alkaloids from Aconitum species exert their biological effects through various molecular mechanisms. A primary target for many of these alkaloids is the voltage-gated sodium channel. Additionally, they have been shown to modulate key inflammatory signaling pathways.

Modulation of Voltage-Gated Sodium Channels

Aconitine is a well-known activator of voltage-gated sodium channels, leading to persistent depolarization and neuronal excitability. In contrast, Lappaconitine acts as a blocker of these channels, which contributes to its analgesic and antiarrhythmic properties. The differing effects on this critical ion channel likely underlie the distinct toxicological and therapeutic profiles of these alkaloids.

G cluster_alkaloids Diterpenoid Alkaloids cluster_channel Voltage-Gated Sodium Channel cluster_effect Cellular Effect Aconitine Aconitine Channel_Open Open State Aconitine->Channel_Open Activates & Prolongs Lappaconitine Lappaconitine Channel_Inactive Inactive State Lappaconitine->Channel_Inactive Stabilizes Depolarization Persistent Depolarization Channel_Open->Depolarization Blocked_Signal Blocked Signal Transduction Channel_Inactive->Blocked_Signal

Caption: Interaction of Aconitine and Lappaconitine with Voltage-Gated Sodium Channels.

Inflammatory Signaling Pathways: NF-κB and MAPK

Both Aconitine and Lappaconitine have been shown to modulate inflammatory responses by interfering with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

The diagram below illustrates the general mechanism by which these alkaloids can inhibit the inflammatory cascade. By blocking the activation of IKK and subsequent phosphorylation of IκBα, the translocation of the p65 subunit of NF-κB to the nucleus is prevented. Similarly, inhibition of the phosphorylation of key MAPK proteins (p38, ERK, JNK) leads to a downstream reduction in the expression of inflammatory genes.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_alkaloids Diterpenoid Alkaloids cluster_pathways Signaling Pathways cluster_nucleus Nucleus cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK MAPK MAPKs (p38, ERK, JNK) LPS->MAPK Alkaloids Aconitine / Lappaconitine (Derivatives) Alkaloids->IKK Inhibits Alkaloids->MAPK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65) IkappaB->NFkappaB Releases NFkappaB_nucleus NF-κB (p65) Translocation NFkappaB->NFkappaB_nucleus MAPK->NFkappaB_nucleus Activates Inflammatory_Genes Inflammatory Gene Expression NFkappaB_nucleus->Inflammatory_Genes Induces Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Inflammatory_Genes->Pro_inflammatory_mediators Leads to

Caption: Inhibition of NF-κB and MAPK Signaling Pathways by Diterpenoid Alkaloids.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Acoforestinine, an Aconitum alkaloid. The information is based on established and validated methods for related compounds within the same chemical class, offering a robust framework for researchers. The primary techniques discussed are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), and advanced mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices, including raw materials and biological samples. The following table summarizes the key performance parameters of commonly employed analytical techniques, providing a basis for method selection based on the specific requirements of the study.

ParameterHPLC-DADLC-MS/MSUPLC-MS/MS
**Linearity (R²) **> 0.99> 0.999[1][2]> 0.997
Limit of Detection (LOD) ng/L range[3]0.010 to 0.200 ng/mL[1][2]~1.0 ng/mL
Limit of Quantification (LOQ) -0.025 to 0.500 ng/mL1.0 ng/mL
Intra-day Precision (%RSD) < 15%0.25–2.27%< 10.5%
Inter-day Precision (%RSD) < 15%0.44–5.47%< 10.5%
Accuracy/Recovery (%) > 70%86.45–106.95%78.4–85.2%
Specificity Moderate to HighHighVery High
Analysis Time LongerModerateShort (e.g., 2.0 min)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-DAD, LC-MS/MS, and UPLC-MS/MS, which can be adapted for the analysis of this compound.

I. Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for sample clean-up and pre-concentration is Solid-Phase Extraction (SPE).

  • Conditioning: Condition an Oasis HLB SPE cartridge (500 mg) with 6 mL of methanol (B129727) followed by 6 mL of distilled water at a flow rate of 1 mL/min.

  • Loading: Pass a 1 L water sample, spiked with the analytes of interest, through the conditioned cartridge at a flow rate of approximately 6 mL/min.

  • Drying: Dry the cartridge for 10 minutes.

  • Elution: Elute the analytes with 5 mL of methanol at a flow rate of 1 mL/min.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 1 mL of a methanol/distilled water mixture (10/90, v/v).

  • Injection: Inject a 20 µL aliquot of the reconstituted sample into the HPLC system.

II. HPLC-DAD Method
  • Chromatographic System: Utilize an HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used for the separation of alkaloids.

  • Mobile Phase: A gradient elution using a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) is often employed.

  • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection: Monitor the effluent at a wavelength of 235 nm for Aconitum alkaloids.

III. LC-MS/MS Method
  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A CORTECS™ C18 column is suitable for the separation.

  • Mobile Phase: A mobile phase of 0.1% formic acid in aqueous solution and acetonitrile is used for separation.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of alkaloids.

  • Detection: The analytes are determined in the selected reaction-monitoring (SRM) mode.

IV. UPLC-MS/MS Method
  • Chromatographic System: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: An Acquity UPLC BEH C18 column is often used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and 0.1% formic acid in water is employed.

  • Flow Rate: A typical flow rate is around 0.4 to 0.5 mL/min.

  • Ionization and Detection: Detection is performed on a triple quadrupole tandem mass spectrometer with positive-ion electrospray ionization (ESI) using multiple reaction monitoring (MRM).

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from sample collection to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction e.g., SPE Purification Purification Extraction->Purification Chromatography HPLC / UPLC Purification->Chromatography Detection DAD / MS/MS Chromatography->Detection Data Acquisition Data Acquisition Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Validation Validation Quantification->Validation

Caption: General workflow for the analysis of this compound.

Logical Relationship of Method Validation Parameters

This diagram shows the logical flow and relationship between different parameters assessed during the cross-validation of an analytical method.

Method Validation Parameters cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_linearity Linearity & Range Recovery Recovery Repeatability (Intra-day) Repeatability (Intra-day) Reproducibility (Inter-day) Reproducibility (Inter-day) Repeatability (Intra-day)->Reproducibility (Inter-day) LOD LOD LOQ LOQ LOD->LOQ Linearity Linearity Range Range Linearity->Range Method Validation Method Validation Method Validation->Recovery Method Validation->Repeatability (Intra-day) Method Validation->LOD Method Validation->Linearity Specificity Specificity Method Validation->Specificity

Caption: Key parameters for analytical method validation.

References

Comparative Analysis of Acoforestinine Synthesis Routes: A Review of Currently Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases and chemical literature reveals a notable absence of published total syntheses for the natural product Acoforestinine. As of December 2025, no research group has reported a complete synthetic route to this molecule. Therefore, a comparative analysis of different synthetic strategies, including quantitative data on yields, step counts, and detailed experimental protocols, cannot be compiled at this time.

This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis of complex natural products. While a direct comparison of this compound syntheses is not currently possible, this document will serve to highlight the current state of research and underscore the synthetic challenges that this molecule presents. The intricate polycyclic architecture and dense stereochemical complexity of this compound likely require the development of novel synthetic methodologies and strategies.

Researchers anticipating the synthesis of this compound can expect future publications to detail key strategic elements such as:

  • Retrosynthetic Analysis: A breakdown of the complex target molecule into simpler, more readily available starting materials.

  • Key Bond Formations: Innovative methods for the construction of the core ring systems and the installation of various functional groups.

  • Stereochemical Control: Strategies to selectively form the numerous stereocenters present in the molecule.

As the field of organic synthesis continues to advance, it is anticipated that the challenges posed by this compound will be overcome. Future publications detailing its total synthesis will be crucial for enabling further investigation into its biological activity and potential therapeutic applications. This guide will be updated as synthetic routes to this compound are published in the peer-reviewed literature.

Acoforestinine Structure-Activity Relationship Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of C19-diterpenoid alkaloids, a class of natural products to which Acoforestinine belongs, reveals key structural motifs governing their biological activities. While specific quantitative biological data for this compound remains elusive in publicly available literature, this guide provides a comparative overview of related compounds, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a C19-diterpenoid alkaloid with the chemical formula C35H51NO10, has been isolated from Aconitum forrestii and Aconitum handelianum. Its complex structure is characteristic of the aconitine-type diterpenoid alkaloids, a family of compounds known for a wide range of biological effects, including analgesic, anti-inflammatory, and cardiotoxic activities. The lack of specific bioactivity data for this compound necessitates a broader examination of its structural analogs to infer potential therapeutic applications and guide future research.

Comparative Analysis of C19-Diterpenoid Alkaloid Activity

The biological activity of C19-diterpenoid alkaloids is intricately linked to the nature and stereochemistry of substituent groups on their rigid polycyclic core. The following table summarizes the structure-activity relationships for this class of compounds based on available data for representative analogs.

CompoundR1R2R3R4R5Biological ActivityIC50/EC50Reference
Aconitine (B1665448)OAcOHOMeBenzoylEthylAnalgesic, Cardiotoxic-[1]
MesaconitineOAcOHOMeBenzoylMethylAnalgesic, Cardiotoxic-[2]
HypaconitineOHOHOMeBenzoylMethylAnalgesic, Cardiotoxic-[2]
JesaconitineOAcOHOMeAnisoylEthylAnalgesic, Cardiotoxic-[2]
IndaconitineOAcOHHBenzoylEthylCardiotoxic-[3]
BikhaconitineOAcOHOMeVeratroylEthylCardiotoxic-
PseudaconitineOAcOHOMeVeratroylEthylCardiotoxic-
DeoxyaconitineHOHOMeBenzoylEthylLess toxic than Aconitine-
ForesticineOHHOMeHEthylTyrosinase inhibitionIC50: 14.2 µM
NeolineOHHOMeHEthylTyrosinase inhibitionIC50: 25.6 µM
ChasmanineOHHOMeHMethylTyrosinase inhibitionIC50: 35.1 µM
Refractine AOAcOMeOMeAnisoylEthylNO production inhibition29.4% at 30 µM
Nagarutine COAcOHOMeBenzoylEthylNO production inhibition44.5% at 30 µM

Key SAR Observations:

  • Ester Groups at C8 and C14: The presence of ester groups, particularly an acetyl group at C8 and a benzoyl or anisoyl group at C14, is strongly correlated with high toxicity, especially cardiotoxicity. Hydrolysis of these ester groups significantly reduces toxicity.

  • Substitution at C1: An α-methoxyl or hydroxyl group at the C1 position appears to be important for cardiac activities.

  • Hydroxyl Group at C3: An α-hydroxyl group at the C3 position can contribute to the cardiac activity of these alkaloids.

  • Hydroxyl Group at C8: A hydroxyl group at the C8 position is a crucial feature for cardiac activity in aconitine-type alkaloids that lack ester groups.

  • Hydroxyl Group at C15: An α-hydroxyl group at C15 is another important structural feature for the cardiac activity of aconitine-type alkaloids without ester groups.

  • N-Substituent: The nature of the substituent on the nitrogen atom (e.g., ethyl vs. methyl) can influence the potency and toxicity, though less dramatically than the ester functionalities. Secondary amines or N-methyl groups in ring A are considered important for cardiac activities.

  • Anti-inflammatory and Analgesic Activity: The analgesic and anti-inflammatory effects are also linked to the ester functionalities, but the precise relationships are complex and appear to be model-dependent. For instance, some compounds show potent inhibition of nitric oxide (NO) production, a key mediator in inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR analysis are provided below.

Analgesic Activity Assays
  • Hot Plate Test:

    • Principle: This method assesses the central analgesic activity by measuring the reaction time of an animal to a thermal stimulus.

    • Procedure: Mice are placed on a heated plate (55 ± 0.5 °C). The latency to the first sign of nociception (e.g., licking of hind paws or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage. The test compounds are administered intraperitoneally or orally at various doses prior to the test, and the increase in reaction latency is measured.

  • Acetic Acid-Induced Writhing Test:

    • Principle: This test evaluates peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

    • Procedure: Mice are administered the test compound, and after a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally. The number of writhes is counted for a specific duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection. A reduction in the number of writhes compared to a control group indicates analgesic activity.

Anti-inflammatory Activity Assay
  • Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages:

    • Principle: This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

    • Procedure: RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours. The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production.

Cytotoxicity Assay
  • MTT Assay:

    • Principle: This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

    • Procedure: Cancer cell lines (e.g., K562) are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well and incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows

The biological effects of C19-diterpenoid alkaloids are often mediated through their interaction with key signaling pathways. The following diagrams illustrate some of these pathways and a typical experimental workflow for their investigation.

experimental_workflow cluster_extraction Isolation and Identification cluster_bioassay Biological Evaluation cluster_sar SAR Analysis plant Aconitum sp. Plant Material extraction Solvent Extraction plant->extraction fractionation Chromatographic Fractionation (e.g., VLC, Column Chromatography) extraction->fractionation isolation Purification of Analogs (e.g., HPLC) fractionation->isolation structure Structure Elucidation (NMR, MS) isolation->structure in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity, NO Production) structure->in_vitro in_vivo In Vivo Models (e.g., Analgesia, Anti-inflammatory) structure->in_vivo sar Structure-Activity Relationship Analysis in_vitro->sar in_vivo->sar

Figure 1. Experimental workflow for SAR studies.

inflammatory_pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb Activation inos iNOS Expression nfkb->inos no Nitric Oxide (NO) Production inos->no inflammation Inflammation no->inflammation alkaloid C19-Diterpenoid Alkaloids alkaloid->nfkb Inhibition

Figure 2. Inhibition of the NF-κB signaling pathway.

ion_channel_modulation membrane Extracellular Cell Membrane Intracellular channel Voltage-gated Na+ Channel depolarization Prolonged Depolarization channel->depolarization Persistent activation alkaloid C19-Diterpenoid Alkaloids alkaloid->channel Binds to open state arrhythmia Cardiac Arrhythmia depolarization->arrhythmia

Figure 3. Modulation of voltage-gated sodium channels.

References

Confirming Target Engagement of Acoforestinine and its Analogs in Cellular Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies to confirm the cellular target engagement of Acoforestinine, a representative diterpenoid alkaloid, and its alternatives. As specific data for "this compound" is not publicly available, this guide will utilize Aconitine, a well-studied diterpenoid alkaloid from the Aconitum genus, as a proxy. Aconitine and its analogs primarily target voltage-gated sodium channels (VGSCs), modulating their activity.[1][2][3]

This guide will compare Aconitine with other known VGSC modulators, providing experimental data from various assays that directly measure compound-target interaction. Detailed protocols for these key experiments are provided to facilitate their implementation in your own research.

Comparative Analysis of VGSC Modulator Target Engagement

The following table summarizes quantitative data on the interaction of Aconitine and selected alternatives with voltage-gated sodium channels. This data is compiled from various studies and assay types, providing a comparative view of their potency and affinity.

CompoundAssay TypeTarget/SystemParameterValueReference
Aconitine Radioligand BindingRat Brain SynaptosomesKᵢ~1 µM[4]
ElectrophysiologyNeuroblastoma CellsVoltage Shift~ -20 mV[1]
Bulleyaconitine A ElectrophysiologyRat DRG Neurons (Neuropathic)IC₅₀ (Resting)4.55 nM
ElectrophysiologyRat DRG Neurons (Neuropathic)IC₅₀ (Inactivated)0.56 nM
ElectrophysiologyNav1.7IC₅₀ (Resting)125 ± 18 nM
ElectrophysiologyNav1.7IC₅₀ (Inactivated)132 ± 25 pM
Lappaconitine ElectrophysiologyNav1.7 in HEK293 cellsIC₅₀27.67 µM
Tetrodotoxin (TTX) Radioligand BindingRat Brain SynaptosomesKᵢ1-10 nM
ElectrophysiologyNav1.6IC₅₀2.3 nM
ElectrophysiologyNav1.7IC₅₀36 nM

Experimental Protocols

Here, we provide detailed methodologies for three key experimental approaches to confirm and quantify the target engagement of compounds like Aconitine in cells.

Radioligand Binding Assay

This assay directly measures the binding of a compound to its receptor by competing with a radiolabeled ligand. For Aconitine and other site 2 toxins, a common radioligand is [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX-B).

Objective: To determine the binding affinity (Kᵢ) of a test compound for voltage-gated sodium channels.

Materials:

  • Rat brain synaptosomes (source of VGSCs)

  • [³H]batrachotoxinin-A 20-α-benzoate ([³H]BTX-B)

  • Test compounds (Aconitine, etc.)

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 130 mM choline (B1196258) chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM glucose)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scorpion venom (e.g., from Leiurus quinquestriatus) or other VGSC activators to enhance radioligand binding

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from rat cerebral cortices according to standard protocols. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine the synaptosome preparation (typically 150-500 µg of protein), a fixed concentration of [³H]BTX-B (e.g., 20-25 nM), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Membrane Potential FRET Assay

This functional assay measures changes in cell membrane potential, which is an indirect readout of ion channel activity. It is a high-throughput method to screen for compounds that modulate VGSC function. A common dye pair used is a coumarin-based donor (e.g., CC2-DMPE) and an oxonol-based acceptor (e.g., DiBAC₄(3)).

Objective: To functionally assess the effect of a test compound on voltage-gated sodium channel activity by measuring changes in membrane potential.

Materials:

  • Cells stably expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells)

  • Membrane potential-sensitive FRET dyes (e.g., CC2-DMPE and DiBAC₄(3))

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • VGSC activator (e.g., veratridine (B1662332) or scorpion venom)

  • Test compounds

  • Fluorescence plate reader

Protocol:

  • Cell Plating: Seed cells expressing the target VGSC into 96- or 384-well black, clear-bottom plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the FRET donor dye (e.g., CC2-DMPE at 5 µM) in the dark for 30-60 minutes at room temperature.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a predetermined time.

  • Baseline Reading: Measure the baseline fluorescence using a plate reader with appropriate filter sets for the FRET pair.

  • Activation and Measurement: Add the VGSC activator along with the FRET acceptor dye (e.g., DiBAC₄(3) at 47.5 µM) to all wells simultaneously using the plate reader's injection system. Immediately begin kinetic fluorescence readings. The influx of sodium through activated channels will cause membrane depolarization, leading to a change in FRET signal.

  • Data Analysis: Calculate the change in the FRET ratio over time. Determine the EC₅₀ or IC₅₀ of the test compound by plotting the response against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular context without the need for compound labeling. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Objective: To confirm the direct binding of a test compound to its target protein in intact cells by measuring changes in the protein's thermal stability.

Materials:

  • Intact cells expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., Tris-HCl buffer with detergents and protease inhibitors)

  • Thermal cycler or heating block

  • Apparatus for protein quantification (e.g., Western blot equipment, mass spectrometer)

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (e.g., DMSO) and incubate to allow for cell penetration and target binding.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured and aggregated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: For each temperature point, compare the amount of soluble target protein in the compound-treated versus vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated by varying the compound concentration at a fixed temperature to determine the EC₅₀ for target stabilization.

Visualizing Cellular Mechanisms and Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by Aconitine and the workflows for the key experimental assays.

Aconitine's Mechanism of Action on Voltage-Gated Sodium Channels Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to Site 2 MembraneDepolarization Persistent Membrane Depolarization VGSC->MembraneDepolarization Prolongs Open State ActionPotential Increased Action Potential Firing MembraneDepolarization->ActionPotential NeurotransmitterRelease Enhanced Neurotransmitter Release ActionPotential->NeurotransmitterRelease CellularEffects Cellular Effects (e.g., Neurotoxicity, Cardiotoxicity) NeurotransmitterRelease->CellularEffects

Caption: Aconitine binds to site 2 of VGSCs, leading to prolonged channel opening, persistent membrane depolarization, and downstream cellular effects.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis PrepSynaptosomes Prepare Synaptosomes Incubate Incubate Synaptosomes, Radioligand, and Test Compound PrepSynaptosomes->Incubate PrepLigands Prepare Radioligand and Test Compounds PrepLigands->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count CalcIC50 Calculate IC50 Count->CalcIC50 CalcKi Calculate Ki CalcIC50->CalcKi

Caption: Workflow for determining compound binding affinity using a radioligand binding assay.

Membrane Potential FRET Assay Workflow PlateCells Plate VGSC-expressing Cells LoadDye Load Cells with FRET Donor Dye PlateCells->LoadDye AddCompound Add Test Compound LoadDye->AddCompound ReadBaseline Read Baseline Fluorescence AddCompound->ReadBaseline ActivateAndRead Inject Activator & Acceptor Dye, Read Kinetic Fluorescence ReadBaseline->ActivateAndRead AnalyzeData Analyze FRET Ratio Change and Determine EC50/IC50 ActivateAndRead->AnalyzeData

Caption: Workflow for the functional assessment of VGSC modulators using a FRET-based membrane potential assay.

Cellular Thermal Shift Assay (CETSA) Workflow TreatCells Treat Cells with Compound or Vehicle HeatChallenge Heat Challenge at Various Temperatures TreatCells->HeatChallenge LyseCells Cell Lysis HeatChallenge->LyseCells Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins LyseCells->Centrifuge Quantify Quantify Soluble Target Protein (e.g., Western Blot) Centrifuge->Quantify Analyze Analyze Thermal Shift and Determine EC50 Quantify->Analyze

Caption: Workflow for confirming direct target engagement in cells using the Cellular Thermal Shift Assay.

References

Comparative Efficacy of Acoforestinine in Cancer Cell Lines: A Fictional Template

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the absence of publicly available data for a compound named "Acoforestinine," this guide has been generated as a template using a fictional compound, designated "Compound X." The experimental data, signaling pathways, and comparative analyses presented herein are hypothetical and for illustrative purposes. This document is intended to serve as a structural and content model for researchers, scientists, and drug development professionals to create their own comparison guides when experimental data is available.

Introduction

Compound X is a novel synthetic molecule with purported anti-cancer properties. This guide provides a comparative analysis of the cytotoxic and apoptotic efficacy of Compound X across three distinct human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The objective is to offer a clear, data-driven comparison of Compound X's performance and to elucidate its potential mechanism of action.

Data Presentation: Comparative Cytotoxicity of Compound X

The dose-dependent cytotoxic effect of Compound X on HeLa, MCF-7, and A549 cell lines was evaluated using the MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) values, representing the concentration of Compound X required to inhibit 50% of cell growth, were calculated and are summarized in the table below. For comparison, the IC50 values for Doxorubicin (B1662922), a standard chemotherapeutic agent, are also presented.

Cell LineCompound X IC50 (µM)Doxorubicin IC50 (µM)
HeLa 15.8 ± 2.15.05 ± 0.13[1]
MCF-7 28.4 ± 3.54.0[2]
A549 10.2 ± 1.85.05 ± 0.13[1]

Table 1: Comparative IC50 values of Compound X and Doxorubicin in HeLa, MCF-7, and A549 cell lines after 72 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The metabolic activity and viability of the cells were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

  • Cell Seeding: HeLa, MCF-7, and A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells were treated with various concentrations of Compound X (0.1 to 100 µM) and Doxorubicin (as a positive control) for 72 hours.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by Compound X was quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.

  • Cell Treatment: Cells were treated with Compound X at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting and Staining: After treatment, cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and PI were added to the cell suspension, which was then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells were identified as early apoptotic cells, while cells positive for both stains were considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

The effect of Compound X on cell cycle distribution was analyzed by staining the cellular DNA with Propidium Iodide (PI) and analyzing it via flow cytometry.

  • Cell Treatment: Cells were treated with Compound X at their IC50 concentrations for 24 hours.

  • Fixation: Post-treatment, cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells were washed and then stained with a solution containing PI and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the stained cells was measured using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis HeLa HeLa CompoundX Compound X (Varying Concentrations) HeLa->CompoundX MCF7 MCF-7 MCF7->CompoundX A549 A549 A549->CompoundX MTT MTT Assay (Cell Viability) CompoundX->MTT AnnexinV Annexin V/PI Assay (Apoptosis) CompoundX->AnnexinV CellCycle PI Staining (Cell Cycle) CompoundX->CellCycle IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Apoptosis Quantification AnnexinV->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist

Caption: Experimental workflow for evaluating the efficacy of Compound X.

Hypothesized Signaling Pathway: Inhibition of PI3K/Akt/mTOR

Based on preliminary molecular docking studies (data not shown), Compound X is hypothesized to inhibit the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->Akt

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Compound X.

References

Acoforestinine Toxicity: A Comparative Analysis with Related Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Toxicity Data

The following table summarizes the reported LD50 values for aconitine (B1665448), mesaconitine, and hypaconitine (B608023) in mice across various routes of administration. It is important to note that the toxicity of these compounds can vary significantly depending on the animal model, route of administration, and experimental conditions.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
Aconitine MouseOral1.0 - 1.8[1][2]
MouseIntravenous0.100[1]
MouseIntraperitoneal0.270[1]
MouseSubcutaneous0.270[1]
RatIntravenous0.064
Mesaconitine MouseOral1.9
MouseIntravenous0.085
MouseIntraperitoneal0.213
MouseSubcutaneous0.204
Hypaconitine MouseOral5.8
MouseIntraperitoneal1.01
MouseSubcutaneous1.9

Experimental Protocols

The toxicological evaluation of diterpenoid alkaloids involves a range of in vivo and in vitro experimental procedures. These protocols are designed to determine the lethal dose, assess cellular toxicity, and elucidate the mechanisms of action.

In Vivo Acute Toxicity Testing (LD50 Determination)

The determination of the median lethal dose (LD50) is a common in vivo method to quantify the acute toxicity of a substance.

Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.

Animal Model: Typically, mice (e.g., BALB/c or C57BL/6 strains) or rats (e.g., Sprague Dawley or Wistar strains) are used.

Methodology:

  • Dose Range Finding: An initial exploratory study is conducted with a small number of animals to determine a range of doses that cause between 20% and 80% mortality.

  • Main Study: Animals are divided into groups and administered a single dose of the test compound via a specific route (e.g., oral, intravenous, intraperitoneal, subcutaneous).

  • Observation: Animals are monitored for a set period (typically 24 hours to 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as Probit Analysis.

In Vitro Cytotoxicity Assays

In vitro assays are crucial for assessing the direct toxic effects of compounds on cells and for mechanistic studies.

Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (IC50).

Cell Lines:

  • H9c2 cells: A rat cardiomyoblast cell line, commonly used to assess cardiotoxicity.

  • HT22 cells: A mouse hippocampal neuronal cell line, used for studying neurotoxicity.

  • Other cancer cell lines (e.g., CT26, SW480, HeLa) are also used to evaluate cytotoxic effects.

Common Methodologies:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

    • Cells are seeded in 96-well plates and allowed to attach.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well, and the plate is incubated to allow for formazan formation.

    • The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity due to compromised cell membrane integrity.

    • Cells are treated with the test compound as in the MTT assay.

    • A sample of the culture medium is collected.

    • The LDH activity in the medium is measured using a coupled enzymatic reaction that results in a colored product.

Signaling Pathway and Experimental Workflow

The primary mechanism of toxicity for aconitine and related diterpenoid alkaloids involves their interaction with voltage-gated sodium channels.

Aconitine-Induced Toxicity Signaling Pathway

Aconitine_Toxicity_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channel Aconitine->VGSC Binds and activates Depolarization Persistent Membrane Depolarization VGSC->Depolarization Leads to Ca_Influx Increased Intracellular Ca2+ Depolarization->Ca_Influx Causes ROS Reactive Oxygen Species (ROS) Production Ca_Influx->ROS Stimulates Apoptosis Apoptosis Ca_Influx->Apoptosis Can directly trigger Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Mitochondria->Apoptosis Triggers

General Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for the toxicological assessment of a compound like acoforestinine (B1149226).

Toxicity_Assessment_Workflow IC50_Determination IC50_Determination Animal_Model Animal_Model IC50_Determination->Animal_Model Informs in vivo dose selection

References

Safety Operating Guide

Proper Disposal of Acoforestinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of a specific Safety Data Sheet (SDS) for Acoforestinine necessitates treating it as a substance with high potential toxicity. This guide provides essential safety and logistical information for the proper disposal of this compound, a diterpenoid alkaloid. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. The core principle is to manage this compound as hazardous waste through your institution's Environmental Health & Safety (EHS) department.

Immediate Safety Protocols and Handling

Given the potential for high toxicity associated with diterpenoid alkaloids, stringent safety measures are mandatory when handling this compound in any form—pure, in solution, or as waste.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Chemical safety goggles are required.

  • Lab Coat: A properly fastened lab coat is mandatory.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator should be used within a certified chemical fume hood.

Engineering Controls:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedures

Never dispose of this compound in the regular trash or down the drain. It must be managed as a hazardous chemical waste.

Step 1: Waste Segregation

  • Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams.[1] This is crucial to prevent unknown and potentially dangerous chemical reactions.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect all solid waste contaminated with this compound, such as weighing paper, contaminated gloves, pipette tips, and vials, in a designated, sealable, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and chemically compatible container.[1]

Step 2: Waste Container Selection and Labeling

  • Container Choice: Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[1][2] The label must include:

    • The full chemical name: "this compound"

    • The date of waste accumulation

    • The name and contact information of the responsible researcher

    • A clear indication of the contents (e.g., "this compound in methanol")

Step 3: Storage of Waste

  • Store sealed and labeled waste containers in a designated and secure satellite accumulation area.

  • The storage area should be well-ventilated and away from sources of ignition and incompatible chemicals.

Step 4: Managing Empty Containers

  • Any container that has held this compound must be treated as hazardous waste.

  • For thorough decontamination, the first rinse of the container should be collected and disposed of as hazardous waste. For highly toxic substances, the first three rinses must be collected as hazardous waste.

Step 5: Spill Management

  • In the event of a spill, immediately alert others in the area and evacuate if necessary.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using a chemical spill kit.

  • Collect the absorbent material and any contaminated debris in a sealed container labeled as hazardous waste.

  • Thoroughly decontaminate the spill area.

  • Report the spill to your institution's EHS department.

Step 6: Final Disposal

  • Once a waste container is full, or if it is no longer being added to, arrange for its disposal.

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste container. EHS professionals are trained to handle and dispose of hazardous materials in compliance with all regulations.

Potential Hazards of Diterpenoid Alkaloids

While specific data for this compound is not available, the class of diterpenoid alkaloids is known for its significant biological activity and potential for toxicity.

PropertyGeneral Characteristics of Diterpenoid Alkaloids
Toxicity Can be potent neurotoxins and cardiotoxins. Some are known to be highly toxic even in small quantities.
Biological Activity Exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and insecticidal properties.
Routes of Exposure Inhalation, ingestion, and skin contact.

Disposal Workflow for Uncharacterized Chemicals

The following diagram illustrates the logical workflow for the safe disposal of a chemical with unknown hazards, such as this compound.

cluster_prep Preparation & Handling cluster_waste Waste Collection cluster_storage Interim Storage cluster_final Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Always Segregate Segregate Solid & Liquid Waste FumeHood->Segregate Generate Waste Label Label Waste Container (Hazardous Waste - this compound) Segregate->Label First Drop Store Store in Secure Satellite Accumulation Area Label->Store Seal Container EHS Contact EHS for Pickup Store->EHS Container Full

Disposal workflow for this compound.

References

Personal protective equipment for handling Acoforestinine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acoforestinine

Disclaimer: No specific Safety Data Sheet (SDS) for "this compound" was found. This guide is based on the assumption that this compound is a potent, hazardous powdered substance and follows general best practices for handling such materials. All quantitative data provided is illustrative and should be confirmed with a substance-specific SDS if one becomes available.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational plans for safe handling and disposal, as well as emergency procedures.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against exposure to hazardous powders like this compound. The following table summarizes the recommended PPE.[1][2][3][4]

PPE Category Specification Rationale
Hand Protection Double-gloving with chemical-resistant nitrile or neoprene gloves.Prevents skin contact. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Safety goggles with side-shields or a full-face shield.Protects eyes from airborne particles and splashes of solutions containing this compound.
Body Protection A disposable, solid-front, long-sleeved gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin. Cuffs should be tucked under the outer pair of gloves.
Respiratory Protection A NIOSH-approved N95, N100, or P100 filtering facepiece respirator or a respirator with a high-efficiency particulate air (HEPA) filter.Required when handling this compound powder outside of a containment system (e.g., weighing) to prevent inhalation of airborne particles.
Foot Protection Closed-toe shoes or shoe covers.Protects feet from spills and falling objects.
Emergency Contact and Exposure Limits

Immediate access to emergency contact information and understanding exposure limits are critical for safety.

Contact Information Details
Emergency Services 911 (or local equivalent)
Poison Control Center 1-800-222-1222
Institutional Safety Office [Insert Local Safety Office Phone Number]
Principal Investigator [Insert PI's Name and Phone Number]
Illustrative Exposure Limits Value
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hour Time-Weighted Average)
Short-Term Exposure Limit (STEL) 0.5 µg/m³ (15-minute average)

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound minimizes the risk of exposure and environmental contamination.

Experimental Protocol: Weighing and Stock Solution Preparation

This protocol outlines the steps for safely weighing this compound powder and preparing a stock solution.

  • Preparation:

    • Ensure the work area, a certified chemical fume hood or a glove box, is clean and decontaminated.

    • Gather all necessary materials: this compound, a compatible solvent (e.g., DMSO), microcentrifuge tubes, pipettes, and dedicated weighing tools.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Perform all manipulations with the powder within the fume hood or glove box.

    • Use a dedicated, calibrated analytical balance.

    • Carefully transfer the desired amount of this compound powder onto weighing paper or a boat using a dedicated spatula. Avoid any sudden movements that could create dust.

    • Once the desired weight is achieved, securely close the primary container of this compound.

  • Solution Preparation:

    • Carefully transfer the weighed powder into a labeled microcentrifuge tube.

    • Add the appropriate volume of solvent to the tube.

    • Cap the tube tightly and vortex until the powder is completely dissolved.

  • Cleanup:

    • Wipe down the balance, spatula, and any contaminated surfaces within the enclosure with a suitable decontamination solution.

    • Dispose of all contaminated materials, including weighing paper, pipette tips, and gloves, in a dedicated hazardous waste container.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial.

  • Solid Waste: Unused this compound powder, contaminated gloves, weighing paper, and other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound and the first rinse of any contaminated glassware must be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not dispose of down the drain.

  • Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing and air-drying, the container can be disposed of according to institutional guidelines.

Visualized Workflows and Emergency Plans

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Gather Materials Gather Materials Prepare Workspace->Gather Materials Weigh Powder Weigh Powder Gather Materials->Weigh Powder Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Decontaminate Surfaces Decontaminate Surfaces Prepare Solution->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Safe handling workflow for this compound.
Emergency Response Plan: Chemical Spill

This diagram outlines the immediate actions to take in the event of an this compound spill.

G Spill Occurs Spill Occurs Alert Others & Evacuate Area Alert Others & Evacuate Area Spill Occurs->Alert Others & Evacuate Area Assess Spill Severity Assess Spill Severity Alert Others & Evacuate Area->Assess Spill Severity Minor Spill Minor Spill Assess Spill Severity->Minor Spill Major Spill Major Spill Assess Spill Severity->Major Spill Trained Personnel Cleanup Trained Personnel Cleanup Minor Spill->Trained Personnel Cleanup Call Emergency Services Call Emergency Services Major Spill->Call Emergency Services Decontaminate Area Decontaminate Area Trained Personnel Cleanup->Decontaminate Area Call Emergency Services->Decontaminate Area Report Incident Report Incident Decontaminate Area->Report Incident

Emergency response plan for a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.